dctB protein
Description
Properties
CAS No. |
147953-37-5 |
|---|---|
Molecular Formula |
C88H139N25O26 |
Synonyms |
dctB protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Dctb Protein
Overall Domain Organization of dctB Histidine Kinase
DctB, like many other membrane-associated histidine kinases, exhibits a modular domain organization. A schematic diagram of DctB domain architecture typically illustrates a periplasmic sensor domain, followed by transmembrane helices, a cytoplasmic linker region, and finally, a cytoplasmic kinase module. royalsocietypublishing.orgnih.govscienceopen.com The residue numbers for each domain can vary slightly depending on the specific bacterial species, but the general arrangement is conserved. royalsocietypublishing.orgscienceopen.com
Periplasmic Sensor Domains (e.g., Per-Arnt-Sim (PAS) Domains)
The periplasmic sensor domain of DctB (DctBp) is responsible for detecting external signals, specifically C4-dicarboxylates. royalsocietypublishing.orgnih.gov This domain is located in the periplasmic space and is typically composed of Per-Arnt-Sim (PAS) domains. royalsocietypublishing.orgnih.gov The PAS domain is frequently identified as the signal perception domain in histidine kinases and is widely distributed across all kingdoms of life. royalsocietypublishing.org
In the case of Sinorhizobium meliloti DctB, the periplasmic sensor domain (residues 55–308) consists of two tandem PAS domains: a membrane-distal PAS (mdPAS) domain and a membrane-proximal PAS (mpPAS) domain. royalsocietypublishing.orgnih.gov The mdPAS domain contains the PAS core and its flanking α1-helix. royalsocietypublishing.org While both domains are present, the membrane-distal PAS domain has been identified as the ligand-binding site for dicarboxylates like succinate (B1194679) and malonate, with the proximal PAS domain remaining empty. lu.sercsb.orgrcsb.org The periplasmic PAS-like domain has also been referred to as a PDC domain, a fold observed in other dicarboxylate sensors like CitA and DcuS, although there are structural differences compared to cytoplasmic PAS domains. nih.govasm.orgnih.govcaister.commdpi.com
Transmembrane Helices and Membrane Topology
DctB is a transmembrane protein, anchored in the bacterial membrane by transmembrane helices. nih.govnih.gov A typical architecture for this class of histidine kinases includes a periplasmic sensor domain flanked by two transmembrane helices. nih.gov These helices traverse the cell membrane, connecting the periplasmic sensor domain to the cytoplasmic regions of the protein. nih.gov The precise number and arrangement of transmembrane helices contribute to the protein's membrane topology and are crucial for transmitting the signal across the lipid bilayer. One linker region connects the first transmembrane helix with the periplasmic PAS domains, while another connects the second transmembrane helix with the cytoplasmic kinase domains. nih.govnih.gov
Cytoplasmic Linker Domains and Their Structural Roles
Immediately following the transmembrane helix is a cytoplasmic linker region. nih.gov This linker is proposed to play key roles in transducing signals from the transmembrane region to activate the cytoplasmic kinase domain. nih.gov Many histidine kinases in two-component systems contain helical linkers in their cytoplasmic portion. royalsocietypublishing.orgnih.gov A conserved HAMP linker has been identified in some histidine kinases, and structural and mutational analysis suggests its essential role in signal transduction. royalsocietypublishing.org Recently, a novel linker family termed S-helix (signalling helix) has also been identified. royalsocietypublishing.org
Sequence analysis and searches indicate that the cytoplasmic linker region of DctB (e.g., residues 341–410 in S. meliloti) is a typical S-helix linker. royalsocietypublishing.org This linker contains highly conserved residues, including hydrophobic, hydrophilic, and polar residues, which are important for its function. royalsocietypublishing.org The S-helix linker in DctB is about 40 amino acids long and connects the second transmembrane helix to the start of the DHp domain. royalsocietypublishing.orgresearchgate.net Studies have shown that this linker is required for the response to ligands and is likely involved in signal transduction from the sensor domain to the cytoplasmic transmitter domain. researchgate.netnih.gov Mutational analysis has demonstrated that the S-helix linker plays essential roles in intracellular signal transduction. nih.govnih.gov
Cytoplasmic Kinase Domains (e.g., DHp and CA Domains)
The cytoplasmic portion of DctB contains the kinase module, responsible for the protein's enzymatic activity. royalsocietypublishing.orgnih.gov This module typically consists of two conserved domains: the dimerization and histidine phosphotransfer (DHp) domain and the catalytic (CA) domain. royalsocietypublishing.orgnih.govnih.govasm.org The DHp domain is a four-helical bundle and is crucial for dimerization of the histidine kinase. royalsocietypublishing.orgnih.govasm.org It contains a conserved histidine residue that is the site of autophosphorylation. royalsocietypublishing.orgnih.gov The CA domain, also known as the HATPase domain, binds and hydrolyzes ATP to facilitate the phosphorylation of the conserved histidine in the DHp domain. royalsocietypublishing.orgnih.govnih.gov The CA domain has a characteristic fold consisting of a five-stranded β-sheet flanked by three parallel helices. nih.gov
The phosphorylation event at the DHp domain is a key step in the signal transduction pathway. royalsocietypublishing.orgnih.gov Subsequently, this phosphoryl group is transferred to a conserved asparagine residue on the cognate response regulator, DctD in the case of the DctB-DctD system, typically resulting in the activation of the response regulator. royalsocietypublishing.orgnih.gov The activated response regulator can then regulate downstream processes, such as gene transcription. royalsocietypublishing.org
Here is a table summarizing the domain organization of DctB:
| Domain | Location | Approximate Residue Range (S. meliloti) | Key Features | Proposed Role in Signal Transduction |
| Periplasmic Sensor Domain | Periplasm | 55-308 | Two PAS domains (mdPAS and mpPAS); mdPAS binds C4-dicarboxylates. lu.seroyalsocietypublishing.orgnih.gov | Signal perception upon ligand binding. nih.govroyalsocietypublishing.orgnih.gov |
| Transmembrane Helices | Membrane | - | Anchors protein in membrane; connect periplasmic and cytoplasmic regions. nih.gov | Transmembrane signal transmission. nih.govnih.gov |
| Cytoplasmic Linker Domain | Cytoplasm | 341-410 | S-helix coiled-coil family; conserved residues. royalsocietypublishing.orgresearchgate.net | Transduces signal from transmembrane region to kinase domain. nih.govnih.gov |
| Cytoplasmic Kinase Module | Cytoplasm | 411-621 | Consists of DHp and CA domains. royalsocietypublishing.orgnih.gov | Autophosphorylation and phosphotransfer to response regulator. royalsocietypublishing.orgnih.gov |
| DHp Domain | Cytoplasm | - | Four-helical bundle; contains phosphorylatable histidine. royalsocietypublishing.orgnih.govasm.org | Dimerization; phosphate (B84403) acceptor. royalsocietypublishing.orgnih.govasm.org |
| CA Domain | Cytoplasm | - | ATP-binding domain (HATPase); catalyzes autophosphorylation. royalsocietypublishing.orgnih.govnih.gov | ATP binding and hydrolysis for phosphorylation. royalsocietypublishing.orgnih.govnih.gov |
Three-Dimensional Structures and Conformational Dynamics
Understanding the three-dimensional structures of DctB and its various domains, as well as their conformational dynamics, is crucial for elucidating the mechanism of signal transduction. Structural studies, particularly X-ray crystallography, have provided significant insights into how DctB perceives signals and transmits them across the membrane.
Crystal Structures of Periplasmic Sensor Domains (e.g., Apo and Ligand-Bound States)
Crystal structures of the periplasmic sensor domain of DctB (DctBp) from Sinorhizobium meliloti have been determined in both the apo (ligand-free) and ligand-bound states, specifically with succinate and malonate. rcsb.orglu.seroyalsocietypublishing.orgrcsb.orgresearchgate.netrcsb.org These structures have been instrumental in understanding the mechanism of C4-dicarboxylate sensing.
The crystal structure of the S. meliloti DctB periplasmic domain reveals a homodimer, with each monomer composed of two tandem PAS domains. royalsocietypublishing.orgnih.gov The membrane-distal PAS domain is where the ligands (succinate or malonate) bind. lu.sercsb.orgrcsb.org Comparison of the apo and ligand-bound structures has shown that ligand binding induces conformational changes, primarily at the dimeric level. royalsocietypublishing.orgrcsb.org These changes are initiated upon ligand binding and are propagated to the N-terminal domain, which is responsible for dimerization. lu.sercsb.org This suggests a "ligand-induced dimeric switch" mechanism for signal perception and transduction in DctB, where changes in the dimeric conformations upon ligand binding are responsible for signal transduction. mybiosource.com
Specific PDB entries for the crystal structures of the S. meliloti DctB periplasmic domain include:
Apo state: PDB ID 3E4Q rcsb.orgscienceopen.comebi.ac.ukpdbj.org
Succinate-bound state: PDB ID 3E4O scienceopen.comrcsb.orgpdbj.org
Malonate-bound state: PDB ID 3E4P rcsb.orgpdbj.org
The crystal structure of the Vibrio cholerae DctB sensor domain (PDB ID 3BY9) has also been reported, showing structural similarity to DctB from Vibrio and Sinorhizobium. rcsb.orgresearchgate.netresearchgate.netnih.gov This structure, solved in complex with malate (B86768) and succinate, further supports the understanding of ligand binding and signal transduction in DctB family histidine kinases. rcsb.org
These structural studies provide detailed insights into the stereochemistry of C4-dicarboxylate perception and the conformational changes that initiate the signal transduction cascade across the membrane. lu.sercsb.org
Here is a table summarizing available crystal structures of DctB periplasmic sensor domains:
| PDB ID | Organism | Ligand | Resolution (Å) | Oligomeric State | Reference |
| 3E4Q | S. meliloti | Apo | 2.75 | Homo-2-mer | rcsb.orgscienceopen.comebi.ac.ukpdbj.org |
| 3E4O | S. meliloti | Succinate | 2.3 | Homo-2-mer | scienceopen.comrcsb.orgpdbj.org |
| 3E4P | S. meliloti | Malonate | 2.3 | Homo-2-mer | rcsb.orgpdbj.org |
| 3BY9 | Vibrio cholerae | Malate, Succinate | 1.70 | Homo-2-mer | rcsb.orgresearchgate.netresearchgate.netnih.gov |
| 2ZBB | S. meliloti | Malonate | - | Homo-2-mer | pdbj.orgexpasy.org |
The conformational dynamics of DctB are essential for its function, as the protein transitions between different states upon ligand binding and signal transmission. The structural changes observed in the periplasmic domain upon ligand binding are propagated through the transmembrane helices and cytoplasmic linker to modulate the activity of the kinase domains. While crystal structures provide static snapshots, they offer a basis for understanding the dynamic processes involved in signal transduction by DctB.
Structural Comparison with Homologous Sensor Domains (e.g., CitA, DcuS, PhoQ)
Unlike DcuS and CitA, the DctB structure features two tandemly arranged periplasmic PAS domains researchgate.net. Specifically, the Sinorhizobium meliloti DctBp consists of two PAS domains: a membrane-distal PAS (mdPAS) domain and a membrane-proximal PAS domain, along with an N-terminal helical region researchgate.net. While the N-terminal PAS domains of CitA, DcuS, and DctB are structurally similar to a periplasmic PAS domain in the histidine protein kinase PhoQ, which senses extracellular divalent cations, DctB's arrangement of two PAS domains is unique among these homologs researchgate.netnih.gov.
| Sensor Domain | Organism | Ligand(s) Sensed | Number of Periplasmic PAS Domains | Characteristic Fold |
| DctB | Sinorhizobium meliloti | C4-dicarboxylic acids | 2 | PDC (α/β) |
| DcuS | Escherichia coli | C4-dicarboxylates | 1 | PDC (α/β) |
| CitA | Klebsiella pneumon | Citrate (B86180) | 1 | PDC (α/β) |
| PhoQ | Escherichia coli | Divalent cations (Mg2+) | 1 | PDC (α/β) |
Ligand-Induced Conformational Changes and Dimeric Switches
Ligand binding to the periplasmic sensor domain of DctB induces significant conformational changes, particularly at the dimeric level, which are crucial for signal transduction across the membrane researchgate.netnih.govnih.gov. In S. meliloti DctB, the binding of C4-dicarboxylic acids like succinate to the membrane-distal PAS domain triggers these changes researchgate.netresearchgate.netnih.gov.
Crystal structures of the DctB periplasmic domain in both apo (ligand-free) and succinate-bound states have revealed dramatic conformational differences researchgate.netnih.gov. The apo form of DctB is associated with an inactive ('OFF') state, while ligand binding leads to an activated ('ON') state researchgate.netnih.gov. This transition involves a "ligand-induced dimeric switch" mechanism researchgate.netnih.gov.
Upon ligand binding, conformational changes are primarily observed at the dimeric interface of DctBp researchgate.netnih.gov. Specifically, the membrane-proximal dimeric interface is suggested to dissociate, while the membrane-distal dimeric interface is maintained royalsocietypublishing.orgnih.gov. This dissociation of the membrane-proximal interface is considered essential for initiating downstream changes that ultimately activate the cytoplasmic kinase domain royalsocietypublishing.orgnih.gov. The changes in the dimeric conformations upon ligand binding are directly responsible for transmitting the signal through DctB researchgate.netnih.gov.
Computational Modeling and Molecular Dynamics Simulations of dctB Conformations
Computational modeling, particularly molecular dynamics (MD) simulations, serves as a powerful tool to investigate the dynamic behavior of proteins at the atomic level, complementing experimental structural data researchcorridor.orgdiva-portal.org. While specific detailed outcomes of MD simulations focused solely on DctB conformations were not extensively detailed in the provided snippets, the application of these techniques to study protein dynamics, conformational changes, and ligand binding is a well-established approach researchcorridor.orgsjsu.edumdpi.comnih.gov.
MD simulations can track the time evolution of a protein system, explore its energy landscape, identify intermediate conformational states, and predict the effects of ligand binding or mutations researchcorridor.org. For a protein like DctB, which undergoes significant ligand-induced conformational changes and operates through a dimeric switch, MD simulations could provide valuable insights into the transition pathways between the apo and ligand-bound states, the dynamics of the dimeric interface, and how these dynamics are coupled to the activation of the kinase domain. These simulations can help visualize and understand the intricate molecular motions that are difficult to capture solely through static experimental structures.
Dimerization and Oligomerization States of dctB Protein
DctB functions as a homodimeric protein, a common characteristic among histidine kinases in two-component systems royalsocietypublishing.org. Dimerization is fundamental to its activity and signal transduction mechanism.
Dimerization Interface and its Role in Signal Transduction
The dimerization interface of DctB plays a critical role in both signal perception and transduction royalsocietypublishing.orgnih.gov. This interface is composed of both membrane-distal and membrane-proximal parts within the periplasmic sensor domain royalsocietypublishing.orgnih.gov.
Mutational analysis has been instrumental in identifying key determinants within the dimerization interface that are essential for signal transduction researchgate.netroyalsocietypublishing.orgnih.gov. Mutations at different sections of the DctBp's dimerization interface can effectively lock the full-length this compound in either an 'on' or 'off' state, irrespective of ligand binding nih.govdntb.gov.ua. This highlights the direct involvement of the dimeric interface in controlling the activation state of the kinase.
The signal perceived by the periplasmic domain is believed to be transduced via changes occurring at this dimeric interface royalsocietypublishing.orgnih.gov. The delicate balance of interactions at the dimeric interface and the ability of the dimer to form and dissociate (specifically the membrane-proximal part) are essential for proper response to the signal royalsocietypublishing.orgnih.gov. A single leucine (B10760876) residue (L71) in the first linker region connecting the first transmembrane helix with the periplasmic domains has been identified as essential for maintaining the 'OFF' state and for signal transduction, emphasizing the importance of specific residues in the dimeric interface royalsocietypublishing.orgnih.gov.
Evidence for Higher-Order Oligomerization and its Functional Implications
While DctB is primarily understood to function as a dimer, there is evidence suggesting the possibility of higher-order oligomerization nih.gov. Experimental work involving truncated DctB proteins has indicated that the protein is active as a dimer or higher order oligomer nih.gov. Intramolecular complementation experiments further suggest that a predicted periplasmic stretch (amino acids 171-291) plays an important role in the dimerization process nih.gov.
The functional implications of higher-order oligomerization for DctB specifically are not as extensively detailed as its dimerization. However, in general, higher-order oligomerization in signaling proteins can have significant functional consequences, including modulating activity, influencing cellular localization, and contributing to the formation of functional hubs mdpi.comembopress.orgnih.gov. It can affect the stability and solubility of proteins and is a common feature in signaling pathways mdpi.comontosight.ai. While the precise role of higher-order oligomerization beyond dimerization for DctB requires further investigation, the potential for such assemblies suggests additional layers of regulatory complexity in its function.
Determinants of Dimerization Stability and Conformational Equilibrium
The stability of the DctB dimer and the equilibrium between different conformational states (particularly the apo 'OFF' state and the ligand-bound 'ON' state) are critical for its regulatory function. The dimerization interface itself, with its specific amino acid interactions, is a primary determinant of dimerization stability royalsocietypublishing.orgnih.gov.
Mutational studies have demonstrated that altering residues within the dimerization interface can disrupt the balance between the 'ON' and 'OFF' states, effectively locking the protein in one conformation nih.govdntb.gov.ua. This indicates that the specific interactions at the interface are key to maintaining the delicate equilibrium required for signal-induced conformational changes royalsocietypublishing.org. The ability of the membrane-proximal dimeric interface to dissociate upon ligand binding is a controlled event that is central to the 'dimeric switch' mechanism royalsocietypublishing.orgnih.gov.
Mechanisms of Signal Perception and Transduction by Dctb Protein
Ligand Binding and Specificity of dctB Periplasmic Domain
The periplasmic domain of DctB is responsible for detecting specific environmental ligands, initiating the signal transduction process.
C4-Dicarboxylate Recognition (e.g., Succinate (B1194679), Fumarate (B1241708), Malate)
DctB and related sensor kinases are known to recognize C4-dicarboxylates such as succinate, fumarate, and malate (B86768). ebi.ac.ukresearchgate.net These molecules serve as signals indicating the presence of these carbon sources in the environment. For instance, in Bacillus subtilis, the DctABS system acts as a sensor for C4-dicarboxylates like succinate, fumarate, and malate, transmitting the signal to the DctR response regulator. researchgate.net Similarly, in Rhizobium leguminosarum and Sinorhizobium meliloti, transport of L-malate, fumarate, and succinate is mediated by the Dct system, and the expression of the transport protein gene dctA is activated by the DctB/DctD two-component system in response to these dicarboxylates. nih.gov Studies on the periplasmic C4-dicarboxylate binding protein (DctP) from Rhodobacter capsulatus, a component of a related transport system, have shown that L-malate, succinate, and fumarate are bound with high affinity (sub-micromolar Kd values). nih.gov
Substrate Binding Pocket Analysis and Key Residues for Specificity
Analysis of substrate binding pockets in proteins is crucial for understanding ligand specificity. While specific details for the DctB periplasmic domain's binding pocket residues are not extensively detailed in the provided snippets, studies on other binding proteins and related systems offer insights. For example, analysis of protein-ligand binding generally indicates that charged residues, such as aspartate, histidine, and arginine, are frequently found in binding pockets and play a significant role in dictating the specificity and strength of the interaction, often through electrostatic interactions and hydrogen bonding. mdpi.com Studies on homologous proteins, like the MifS sensor domain (a DctB homolog), have utilized homology modeling and mutational analysis to identify specific residues important for ligand response and substrate specificity. microbiologyresearch.orgnih.gov This suggests that similar approaches are applicable to DctB to pinpoint key residues in its C4-dicarboxylate binding pocket.
Modulation of Ligand Specificity by Accessory Proteins (e.g., DctA)
Accessory proteins can significantly influence the signal perception and specificity of sensor kinases like DctB. In Bacillus subtilis, the DctABS system involves DctB acting as a membrane co-receptor for C4-carbohydrates, potentially forming a tripartite sensory unit with DctS (a sensor kinase) and DctA (a transporter) to initiate the sensing process. researchgate.net In Rhizobium leguminosarum, while DctB can detect dicarboxylates and initiate transcription in the absence of DctA, the presence of DctA modifies DctB's signal detection, leading to a narrower ligand specificity. nih.govnih.gov The absence of DctA can result in DctB and its cognate regulator becoming more promiscuous in signal detection and exhibiting cross-talk with other operons. nih.govnih.gov This highlights the crucial role of DctA in contributing to the signaling specificity of the DctB-DctD system and attenuating unwanted cross-talk. nih.govnih.gov
Expanding Ligand Repertoire in dctB Homologs (e.g., α-Ketoglutarate for MifS)
While DctB is primarily known for sensing C4-dicarboxylates, homologous sensor kinases can exhibit expanded or altered ligand specificity. A notable example is MifS in Pseudomonas aeruginosa. Although MifS is a homolog of the C4-dicarboxylate sensor DctB, it specifically responds to the C5-dicarboxylate α-ketoglutarate. microbiologyresearch.orgnih.govresearchgate.net MifS activity shows a significant increase in the presence of α-ketoglutarate, with other dicarboxylates having no significant effect. microbiologyresearch.orgnih.govresearchgate.net Homology modeling of the MifS sensor domain has revealed a substrate binding pocket for α-ketoglutarate, and mutational analysis has identified residues crucial for this specificity. microbiologyresearch.orgnih.gov This demonstrates that within the DctB family of histidine kinases, variations exist that allow for the specific sensing of different dicarboxylates, expanding the repertoire of signals that can be perceived.
Phosphorylation Cascade and Signal Relay
Upon ligand binding to the periplasmic domain, DctB initiates an intracellular phosphorylation cascade to relay the signal.
Autophosphorylation Activity of the Cytoplasmic Kinase Domain
A key step in the signal transduction process mediated by DctB is the autophosphorylation of its cytoplasmic kinase domain. Histidine kinases, including DctB, are central elements in two-component signal transduction systems and are responsible for their own autophosphorylation, typically on a histidine residue, using ATP. ebi.ac.ukmpg.de This autophosphorylation is often regulated by the binding of a ligand to the sensor domain. ebi.ac.uk The kinase domain of histidine kinases has a unique fold and is responsible for the autophosphorylation and the subsequent transfer of the phosphoryl group to a response regulator. ebi.ac.uk Mutational analysis of linker regions connecting the transmembrane helices with the cytoplasmic kinase domains in DctB has revealed their essential roles in signal transduction inside the cell, influencing the activity of the kinase domain. nih.gov
Phosphotransfer to Cognate Response Regulators (e.g., DctD, DctR, MifR)
Signal transduction by DctB involves a phosphorelay mechanism, a hallmark of two-component systems. Following autophosphorylation, DctB transfers the phosphoryl group to a cognate response regulator protein. oup.comoup.comgenome.jp In the well-characterized DctB-DctD system, DctB phosphorylates the response regulator DctD. oup.comoup.comresearchgate.netroyalsocietypublishing.org This phosphotransfer event activates DctD, enabling it to regulate downstream gene expression, specifically the transcription of the dctA gene, which is responsible for C4-dicarboxylate transport. oup.comresearchgate.netroyalsocietypublishing.org
While DctD is the primary and most extensively studied response regulator interacting with DctB, the potential for interaction with other response regulators like DctR or MifR can be inferred from the modular nature of two-component systems and the existence of homologous proteins. DctR is mentioned in the context of Bacillus subtilis as part of the DctS/DctR TCS, where DctB acts as a co-sensor with DctS. frontiersin.orgnih.govresearchgate.net MifR is noted as a response regulator involved in biofilm stages in Pseudomonas aeruginosa, and belongs to the DctB family of histidine kinases. researchgate.netnottingham.ac.uk The specific interactions and functional outcomes of DctB phosphotransfer to DctR or MifR would depend on the specific bacterial species and regulatory networks involved.
Role of Conserved Histidine Residues in Phosphorelay
The phosphorelay mechanism initiated by DctB relies on the presence of conserved histidine residues within the protein. ebi.ac.ukgenome.jpresearchgate.net These histidine residues serve as the sites of autophosphorylation. oup.comoup.comresearchgate.netgenome.jp In the prototypical two-component system, the sensor histidine kinase, like DctB, undergoes ATP-dependent autophosphorylation at a conserved histidine residue located within its histidine kinase domain. genome.jpnih.govebi.ac.uk This creates a high-energy phosphoryl group that is subsequently transferred to a conserved aspartate residue on the cognate response regulator. oup.comoup.comgenome.jpnih.gov For Rhizobium meliloti DctB, Histidine 415 (H415) has been identified as a conserved residue involved in autophosphorylation. oup.comoup.comresearchgate.net This conserved histidine is critical for the initiation of the phosphotransfer cascade that ultimately leads to the activation of the response regulator and the subsequent cellular response. oup.comoup.comgenome.jpnih.gov
Coupling of Ligand Binding to Kinase Activity Modulation
The core function of DctB as a sensor histidine kinase is to couple the perception of an external signal (ligand binding) to the modulation of its intrinsic kinase activity. researchgate.netroyalsocietypublishing.orgnih.gov This coupling allows the protein to switch between an inactive ("OFF") state and an active ("ON") state, thereby initiating the downstream signaling cascade. researchgate.netroyalsocietypublishing.org
Allosteric Regulation and Signal Propagation Across the Membrane
Ligand binding to the periplasmic sensor domain of DctB triggers conformational changes that are propagated across the cell membrane to the cytoplasmic kinase domain. researchgate.netroyalsocietypublishing.orgnih.govscienceopen.comnih.gov This process involves allosteric regulation, where binding at one site (the ligand-binding pocket in the periplasm) affects the activity at a distant site (the kinase domain in the cytoplasm). researchgate.netnih.govaps.orghsanmartino.itd-nb.info Structural studies of the periplasmic sensor domain of DctB have revealed significant conformational changes at the dimeric level upon ligand binding. researchgate.netroyalsocietypublishing.orgresearchgate.net These changes, particularly at the dimerization interface, are crucial for transmitting the signal across the membrane. researchgate.netroyalsocietypublishing.orgscienceopen.comnih.gov The signal is thought to be transduced via transmembrane helices and cytoplasmic linkers that connect the periplasmic and cytoplasmic domains. royalsocietypublishing.orgscienceopen.com Specific residues within these linker regions and the dimeric interface have been identified as essential for this signal transduction process. researchgate.netscienceopen.comnih.gov
"On" and "Off" States of dctB and Regulatory Mechanisms
DctB exists in distinct "ON" and "OFF" conformational states, corresponding to its active and inactive kinase activities, respectively. researchgate.netroyalsocietypublishing.org In the absence of its cognate ligand (e.g., C4-dicarboxylates), DctB is typically in the inactive or "OFF" state, with low autophosphorylation activity. researchgate.netroyalsocietypublishing.orgnih.gov Upon ligand binding to the periplasmic sensor domain, the protein undergoes a conformational shift to the active or "ON" state, leading to increased autophosphorylation and subsequent phosphotransfer to the response regulator. researchgate.netroyalsocietypublishing.orgnih.gov
Regulatory mechanisms governing the transition between these states involve the delicate balance of interactions at the dimeric interface of the protein. researchgate.netroyalsocietypublishing.orgscienceopen.comnih.gov Mutations affecting the dimerization interface can lock DctB in either the "ON" or "OFF" state, independent of ligand binding, highlighting the critical role of dimerization in activity modulation. researchgate.net The dissociation or rearrangement of specific helical regions within the dimeric interface upon ligand binding is proposed to be a key event in the activation mechanism. royalsocietypublishing.orgscienceopen.comnih.gov
Integration of Multiple Signaling Inputs by dctB
While the primary signal sensed by DctB is the presence of C4-dicarboxylates, some studies suggest the potential for integration of multiple signaling inputs. The modular structure of histidine kinases, including DctB, with various sensor domains like PAS domains, allows for the perception of diverse signals. researchgate.netscienceopen.comresearchgate.netnih.govnih.gov While the provided outline focuses on ligand binding to the periplasmic domain, the possibility of other regulatory mechanisms influencing DctB activity cannot be entirely excluded. For instance, in Bacillus subtilis, DctB functions as a co-sensor with the sensor kinase DctS and the transporter DctA, suggesting a tripartite sensing unit that integrates information from multiple components. frontiersin.orgnih.gov This highlights a potential for DctB to be part of more complex signaling hubs that integrate information from different sources to fine-tune the cellular response.
Genetic Organization and Transcriptional Regulation of Dctb
Genomic Locus and Operon Structure of dctB and Associated Genes (dctD, dctA)
In many bacteria, the dctB and dctD genes are located in close proximity to the dctA gene. nih.govresearchgate.netoup.com In Rhizobium leguminosarum and Sinorhizobium meliloti, dctB and dctD are often transcribed divergently from dctA. oup.comapsnet.org Studies using techniques like LacZ fusion analysis have indicated that dctB and dctD are transcribed from a single promoter, forming an operon. nih.gov This co-transcription ensures that the sensor kinase (DctB) and its cognate response regulator (DctD) are produced together. The dctA gene, encoding the transporter, is located nearby and its expression is regulated by the DctB-DctD system. nih.govresearchgate.net In Pseudomonas aeruginosa, the DctB/DctD system regulates the expression of the dctPQM operon and dctA. uniprot.org In Bacillus subtilis, dctB is part of a dctB-ydbD operon. uni-goettingen.de
A summary of the genetic organization in some studied species:
| Species | Gene Organization | Operon Structure(s) |
| Rhizobium leguminosarum | dctA, dctB, dctD | dctBD operon, dctA transcribed divergently |
| Sinorhizobium meliloti | dctA, dctB, dctD | dctBD operon, dctA transcribed divergently |
| Bacillus subtilis | dctA, dctB, dctD, dctS, dctR | dctB-ydbD operon, dctA regulated by DctSR and DctB |
| Pseudomonas aeruginosa | dctA, dctB, dctD, dctPQM | dctBD, dctPQM operon, dctA |
Transcriptional Control of dctB Expression
The expression of the dctB gene is subject to transcriptional control, ensuring that the sensor protein is present when needed to detect C4-dicarboxylates.
Promoter Elements and Upstream Regulatory Sequences
Bacterial promoters typically contain characteristic DNA sequences located upstream of the transcription start site, such as the -10 and -35 elements, which are recognized by RNA polymerase and associated sigma factors. scfbio-iitd.res.inwikipedia.orgaddgene.org While specific promoter elements for dctB can vary between species, the presence of a single promoter for the dctB-dctD operon in Rhizobium leguminosarum suggests that these genes are co-regulated at the transcriptional level. nih.gov Upstream regulatory sequences play a crucial role in modulating the binding of transcription factors and RNA polymerase, thereby influencing the rate of dctB transcription.
Role of Sigma Factors (e.g., Sigma 54, SigB) in dctB Expression
Sigma factors are essential subunits of bacterial RNA polymerase that determine promoter specificity. addgene.org Sigma 54 (σ⁵⁴), also known as σᴺ, is known to be involved in the regulation of various genes, including those involved in nitrogen metabolism and transport systems. asm.org While the dctA gene is often regulated by a σ⁵⁴-dependent promoter activated by DctD apsnet.orguniprot.orgasm.org, the direct involvement of σ⁵⁴ in the transcription of dctB itself can vary. However, given that dctB and dctD are often in the same operon, factors influencing the dctBD promoter would affect dctB expression.
In Bacillus subtilis, the expression of dctB is reported to be induced by stress and is part of the SigB regulon. uni-goettingen.de SigB (Sigma B) is a general stress sigma factor in Bacillus subtilis, regulating genes involved in responding to various environmental stresses. uni-goettingen.denih.gov This suggests that in Bacillus subtilis, the production of the DctB sensor is linked to the organism's stress response.
Environmental and Metabolic Cues Influencing dctB Transcription
The transcription of dctB is influenced by environmental and metabolic signals, allowing bacteria to adapt to changing conditions. The presence of C4-dicarboxylates is a primary inducer of the dct system, primarily affecting the activation of DctB and subsequent regulation of dctA. nih.govapsnet.org However, the transcription of the dctBD operon itself can also be regulated in response to these cues.
In Rhizobium leguminosarum, the dctA promoter (and likely the divergently transcribed dctBD operon promoter) is induced by nitrogen limitation, and this effect requires DctB-DctD and NtrC. nih.gov This highlights a link between nitrogen availability and the expression of the dicarboxylate transport system. Osmotic stress has also been shown to induce the dctA promoter in the absence of DctA, an effect requiring both DctB and DctD. nih.gov
In Bacillus subtilis, the induction of dctB expression by stress via SigB indicates that environmental stress conditions can trigger the production of the DctB sensor. uni-goettingen.de Metabolic signals, reflecting the cell's internal state, can also influence gene expression, often through transcription factors that bind metabolites or are part of signal transduction cascades. plos.orgnih.govfrontiersin.org While direct metabolic regulation of dctB transcription (other than through the DctB-DctD system itself) is less extensively documented in the provided sources, it is plausible that other metabolic cues could play a role, especially in integrating carbon metabolism with transport capabilities.
Regulation of Downstream Genes by dctB-Mediated Signaling
The primary function of DctB as a sensor kinase is to initiate a signaling cascade that regulates the expression of downstream genes, most notably dctA.
Activation of dctA Transporter Gene Expression
DctB, in conjunction with DctD, forms a two-component system that activates the transcription of the dctA gene. nih.govapsnet.orgresearchgate.netoup.comuniprot.orgapsnet.org When C4-dicarboxylates are present in the environment, DctB is thought to sense these molecules, likely through its periplasmic domain. oup.comasm.orgotago.ac.nz This sensing event triggers a conformational change in DctB, leading to its autophosphorylation on a histidine residue in its cytoplasmic domain. asm.orgotago.ac.nz The phosphate (B84403) group is then transferred from DctB to an aspartate residue on the response regulator DctD. asm.orgotago.ac.nz
Phosphorylated DctD is the active form of the regulator. nih.gov DctD is a transcriptional activator that works in conjunction with the sigma factor σ⁵⁴ to activate the transcription of dctA. apsnet.orguniprot.orgasm.org DctD binds to specific upstream activator sequences in the dctA promoter region. asm.org Upon binding of phosphorylated DctD and σ⁵⁴-RNA polymerase to the promoter, transcription of dctA is initiated, leading to the production of the DctA transporter protein. apsnet.orguniprot.orgasm.org
Research has shown that DctB alone can detect dicarboxylates and initiate transcription via DctD, but the presence of DctA modifies the signal detection by DctB, resulting in a narrower ligand specificity. nih.gov In the absence of DctA, DctB and DctD can become more promiscuous in signal detection and may exhibit cross-talk with other operons. nih.govasm.org This suggests that DctA plays a role not only in transport but also in fine-tuning the signaling specificity of the DctB-DctD system. nih.govasm.org
In some cases, DctD can also act as a repressor of dctA expression, particularly when overexpressed or in certain mutant backgrounds. nih.gov This indicates a complex regulatory loop where DctD's activity is tightly controlled to ensure appropriate levels of dctA expression. nih.gov
Data from studies using dctA-lacZ fusions have demonstrated that dctA expression is induced in the presence of C4-dicarboxylates and that this induction is dependent on functional DctB and DctD. nih.govapsnet.orgapsnet.org Conversely, mutations in dctB or dctD abolish or significantly reduce the inducible expression of dctA. nih.govapsnet.org
Table of Mentioned Proteins/Genes
| Name | Type |
| DctB protein | Protein |
| dctB gene | Gene |
| DctD protein | Protein |
| dctD gene | Gene |
| DctA protein | Protein |
| dctA gene | Gene |
| SigB (Sigma B) | Protein |
| σ⁵⁴ (Sigma 54) | Protein |
| NtrC protein | Protein |
| NifA protein | Protein |
| DctS protein | Protein |
| dctS gene | Gene |
| DctR protein | Protein |
| dctR gene | Gene |
| DctP protein | Protein |
| DctQ protein | Protein |
| DctM protein | Protein |
| dctPQM operon | Operon |
| YdbD protein | Protein |
| ydbD gene | Gene |
| NtrB protein | Protein |
| GlnA protein | Protein |
| GlnII protein | Protein |
| DcuS protein | Protein |
| DcuR protein | Protein |
| dcuSR genes | Genes |
| FrdABCD proteins | Proteins |
| frdABCD genes | Genes |
| DcuB protein | Protein |
| dcuB gene | Gene |
| Cbt protein | Protein |
| cbt gene | Gene |
| OrfQMP proteins | Proteins |
| orfQMP operon | Operon |
| RsbU protein | Protein |
| Tlp3 protein | Protein |
| Pct protein | Protein |
| HipA protein | Protein |
| HipB protein | Protein |
| hipAB loci | Loci |
| LATS1 protein | Protein |
| MST1/2 protein | Proteins |
| YAP/TAZ proteins | Proteins |
| β-catenin protein | Protein |
| NF2/Merlin protein | Protein |
| MAP4Ks proteins | Proteins |
| MMP-9 protein | Protein |
| MMP-2 protein | Protein |
| ChREBPα protein | Protein |
| EIIAGlc protein | Protein |
| CAP protein | Protein |
| SWI/SNF complex | Complex |
| INO80 complex | Complex |
| TORC1 complex | Complex |
| TORC2 complex | Complex |
Influence of dctB on Nitrogen Fixation Genes
The Dct system, including the this compound, is intrinsically linked to symbiotic nitrogen fixation (SNF) in rhizobia. dsmz.denih.govuni.lu C4-dicarboxylates, transported into bacteroids by the Dct system, are considered the primary energy source fueling the nitrogen fixation process. fishersci.ptuni.lu Mutations affecting the Dct system can have significant consequences for nitrogen fixation. Specifically, mutations in dctA, the transporter gene, consistently lead to a nitrogen fixation-defective (Fix-) phenotype. dsmz.defishersci.pt While mutations in the regulatory genes dctB or dctD can sometimes still allow for nitrogen fixation, the rate may be reduced. dsmz.de
The influence of DctB extends to the regulation of nitrogen fixation-related genes. The promoter of dctA is induced under nitrogen limitation, a process that requires the involvement of both the DctB-DctD two-component system and the global nitrogen regulator NtrC. dsmz.denih.govfishersci.com Research has shown that improper signaling by the DctB-DctD pair, potentially due to mutations, can result in a defect in nitrogen fixation and impaired growth when ammonia (B1221849) is the nitrogen source. dsmz.denih.govfishersci.com Conversely, increasing the expression of DctA has been observed to restore proper control of DctB-DctD signaling, enabling growth on ammonia in the presence of dicarboxylates. dsmz.denih.govfishersci.com An allele-specific mutation in dctB in Rhizobium leguminosarum was found to reduce the expression of nodulation genes (nod), specifically by lowering the expression of the regulatory gene nodD. nih.gov
Cross-Regulation and Signal Specificity
DctB functions as a sensor protein primarily recognizing C4-dicarboxylates in the environment. dsmz.denih.govnih.govfishersci.comnih.govnih.govnih.govnih.govnih.govnih.govwikipedia.orgtci-chemical-trading.com As a membrane-associated histidine kinase, DctB perceives these external signals and transduces them across the cell membrane, leading to the phosphorylation of its cognate response regulator, DctD. dsmz.denih.govnih.govnih.govnih.gov This phosphorylation event activates DctD, which in turn regulates the transcription of target genes, such as dctA.
Intriguingly, the transporter protein DctA plays a role in modulating the signal detection properties of DctB. While DctB is capable of detecting dicarboxylates and initiating transcription via DctD on its own, the presence of DctA refines this process. dsmz.denih.govnih.govfishersci.com In the absence of DctA, the ligand specificity of DctB becomes broader. dsmz.denih.govnih.govfishersci.com This indicates that DctA contributes significantly to the specificity of the DctB-DctD signaling pathway and helps to prevent unwanted cross-talk with other cellular signaling systems. dsmz.denih.govnih.govfishersci.com When DctA is absent, DctB and DctD can exhibit promiscuous behavior in signal detection, potentially leading to the improper regulation of heterologous operons, including those involved in nitrogen sensing. dsmz.denih.govfishersci.com
The mechanism of signal perception and transduction by DctB is thought to involve conformational changes. It has been suggested that in Rhizobium leguminosarum and Sinorhizobium meliloti, DctB acts as a membrane-bound sensor that responds to periplasmic C4-dicarboxylates and transmits this signal to activate its cytoplasmic C-terminus, resulting in autophosphorylation and subsequent phosphotransfer to DctD. dsmz.denih.gov A proposed model for signal perception and transduction in DctB suggests a 'ligand-induced dimeric switch', where changes in dimeric conformations upon ligand binding are responsible for signal transduction. nih.gov In Bacillus subtilis, DctB functions as a cosensor alongside the sensor kinase DctS and the transporter DctA, highlighting variations in the Dct system architecture across different species. nih.gov DctB in B. subtilis is considered the first example of a TRAP-type binding protein acting as a cosensor. nih.gov The tight regulation of two-component systems is crucial to prevent unwanted cross-talk between different signaling pathways within the cell. wikipedia.org
Table 1: Characteristics of this compound in Bacillus subtilis
| Characteristic | Value | Source |
| Locus | BSU_04440 | nih.govnih.gov |
| Molecular weight | 39.70 kDa | nih.govnih.gov |
| Isoelectric point | 4.89 | nih.govnih.gov |
| Protein length | 350 amino acids | nih.govnih.gov |
| Gene length | 1053 bp | nih.govnih.gov |
| Function | sensing of C4-dicarboxylates, co-sensor for DctS | nih.govnih.gov |
| Protein family | bacterial solute-binding protein 7 family | nih.govnih.gov |
| Localization | secreted | nih.govnih.gov |
Table 2: Effect of dct Mutations on Phenotype in Rhizobia
| Gene Mutated | Free-living Growth on C4-dicarboxylates | Nitrogen Fixation (Symbiotic) | Source |
| dctA | Loss of ability to transport and grow | Fix- | dsmz.defishersci.pt |
| dctB | Loss of ability to transport and grow | Fix- or Fix+ (reduced rate) | dsmz.defishersci.pt |
| dctD | Loss of ability to transport and grow | Fix- or Fix+ (reduced rate) | dsmz.defishersci.pt |
Note: Phenotypes can vary depending on the specific strain and experimental conditions.
Interactions and Functional Complexes Involving Dctb Protein
Interaction with Cognate Response Regulators (e.g., DctD, DctR)
DctB primarily interacts with a cognate cytoplasmic response regulator, typically DctD in Rhizobium species, to transduce signals related to the presence of C4-dicarboxylates. This interaction is a cornerstone of the two-component system, enabling the bacterium to adapt its metabolism and transport capabilities based on environmental cues.
Specificity of Protein-Protein Interaction and Phosphotransfer
The interaction between DctB and its cognate response regulator, DctD, involves a specific phosphotransfer mechanism. DctB functions as a sensor histidine kinase that undergoes autophosphorylation upon sensing an external signal, such as the presence of C4-dicarboxylates. The phosphate (B84403) group is then transferred from a conserved histidine residue in the cytoplasmic domain of DctB to a conserved aspartate residue in the receiver domain of DctD. This phosphotransfer activates DctD, enabling it to regulate downstream gene expression, most notably the transcription of the dctA gene encoding the dicarboxylate transporter.
In vitro experiments have demonstrated the specificity of this phosphotransfer between DctB and DctD, minimizing "crosstalk" with other two-component systems. This specificity is crucial for ensuring that the appropriate cellular response is triggered by the detection of C4-dicarboxylates.
Structural Basis of DctB-DctD Interaction
The interaction and phosphotransfer between DctB and DctD are mediated by specific protein domains. The cytoplasmic C-terminus of DctB interacts with the N-terminal receiver domain of DctD. The C-terminal region of DctB shows homology to the sensor domains of other two-component system proteins. This domain contains the conserved histidine residue that is autophosphorylated.
Structural studies on the periplasmic sensor domain of Sinorhizobium meliloti DctB (DctBp) have revealed a structure consisting of two tandem Per-Arnt-Sim (PAS) domains and an N-terminal helical region. Only the membrane-distal PAS domain was found to bind ligands, while the proximal PAS domain remained empty. Conformational changes initiated by ligand binding in the periplasmic domain are propagated to the N-terminal domain, which is responsible for dimerization, providing insights into the signal transduction mechanism. The cytoplasmic domain of DctB is capable of strong autophosphorylation activity in vitro. Studies with truncated DctB proteins suggest that the protein is active as a dimer or higher-order oligomer, and a predicted periplasmic stretch plays an important role in the dimerization process.
DctD, as a σ54-dependent transcriptional activator, interacts with both σ54 and the β-subunit of RNA polymerase to promote open complex formation and initiate transcription of target genes like dctA. The N-terminal domain of DctD is the receiver domain that accepts the phosphate group from DctB.
Interaction with Transport Proteins (e.g., DctA)
Beyond its interaction with the response regulator, DctB's function can also be influenced by its association with transport proteins, particularly the C4-dicarboxylate transporter DctA. This interaction adds another layer of complexity to the signal detection system.
Role of DctA as a Co-sensor for DctB in Specific Organisms
In some organisms, such as Rhizobium leguminosarum and Sinorhizobium meliloti, DctA plays a significant role in modifying the signal detection by DctB. While DctB alone can detect dicarboxylates and initiate transcription via DctD, the presence of DctA refines this process. In the absence of DctA, the ligand specificity of DctB can be broader, and the DctB-DctD system may become promiscuous, leading to cross-talk with other operons. This suggests that DctA acts as a co-sensor, contributing significantly to the signaling specificity of the DctB-DctD system.
In Bacillus subtilis, DctB acts as an extracellular binding protein and functions as a co-sensor for the sensor kinase DctS, which then interacts with the response regulator DctR. In this tripartite sensing unit involving DctS, DctA, and DctB, DctA also acts as a co-sensor for DctS.
Physical Interaction Studies Between DctB and DctA
The nature of the physical interaction between DctA and DctB varies between organisms and has been a subject of investigation. In Rhizobium, it has been proposed that in the absence of substrate, DctA and DctB may interact in the cytoplasmic membrane, preventing the activation of DctB. However, direct physical evidence for this interaction in Rhizobium has been challenging to obtain due to both proteins being integral membrane proteins.
In contrast, studies in Bacillus subtilis using techniques like membrane Strep protein interaction experiments (mSPINE) and bacterial two-hybrid systems (BACTH) have indicated that DctB interacts with the sensor kinase DctS but not directly with the transporter DctA. This suggests that in B. subtilis, the tripartite sensor unit involving DctS, DctA, and DctB is formed via interactions of both DctA and DctB with DctS, rather than a direct DctA-DctB interaction.
Functional Consequences of DctB-DctA Association on Signal Detection
The association or interaction between DctB and DctA has significant functional consequences for signal detection and downstream regulation. In Rhizobium, the presence of DctA modifies DctB's ligand specificity, making it narrower and preventing inappropriate activation or cross-talk with other signaling pathways. Increased expression of DctA has been shown to restore proper control of the DctB-DctD system. This suggests that DctA helps to attenuate cross-talk with other operons, contributing to the precision of the dicarboxylate sensing system.
In Bacillus subtilis, while DctB is not required for the transport activity of DctA, it is essential for efficient induction of dctA expression and for increasing the specificity of the DctSR two-component system. The formation of a tripartite complex involving DctS, DctA, and DctB is suggested to be the functional unit for C4-dicarboxylate sensing in B. subtilis. This highlights how the interaction, direct or indirect, between DctB and DctA (or DctS) fine-tunes the sensory capabilities of the system.
Formation of Tripartite Sensor Units
DctB is frequently found as part of complex sensory units, allowing for sophisticated detection of external signals.
Architecture and Composition of DctS/DctA/DctB Complexes
In several bacterial species, including Bacillus subtilis and Rhizobium leguminosarum, DctB participates in a tripartite sensory unit alongside the sensor kinase DctS and the transport protein DctA. nih.govnih.gov This complex is essential for the sensing of C4-dicarboxylates such as fumarate (B1241708) and succinate (B1194679). nih.govresearchgate.net
The Dct system typically involves the dctA gene, encoding the dicarboxylate transport protein, and the divergently transcribed genes dctB and dctD, which encode a two-component sensor-regulator pair. nih.govasm.org DctB acts as the membrane-bound sensor, while DctD is the response regulator that activates dctA transcription in the presence of dicarboxylates. nih.govoup.com
Research, particularly in B. subtilis, suggests that the tripartite complex forms via interactions between DctS and both DctA and DctB. nih.govresearchgate.net While DctB interacts directly with the sensor kinase DctS, studies have indicated no direct interaction between the transporter DctA and the binding protein DctB. nih.govresearchgate.net This suggests that DctS acts as a central component bridging the interaction between DctA and DctB. nih.govresearchgate.net DctB itself is described as a membrane co-receptor for C4-carbohydrates and is necessary to initiate the sensing process. nih.gov
DctB contains a C-terminal region with homology to a large number of sensor proteins and is capable of autophosphorylation and phosphorylation of DctD. asm.org In R. leguminosarum and Sinorhizobium meliloti, DctB is predicted to have a large periplasmic loop, similar to those in Escherichia coli chemotaxis proteins, suggesting it senses chemoattractants in the periplasm. asm.org
Cooperative Sensing and Signal Amplification within Complexes
Within the tripartite DctS/DctA/DctB complex, cooperative sensing is believed to occur. DctB is considered the primary site for perceiving fumarate and succinate, transmitting this signal to the periplasmic PAS domain of DctS. researchgate.net The transport of these dicarboxylates by DctA is thought to modify the interaction between DctA and DctS, influencing the activity or signal transmission to the kinase domain of DctS. researchgate.net
While DctB alone can detect dicarboxylates and initiate transcription via DctD, the presence of DctA modifies this signal detection. nih.govasm.org In the absence of DctA, the ligand specificity of DctB is broader. nih.govasm.org This indicates that DctA contributes significantly to the signaling specificity of the DctB-DctD system and helps to attenuate cross-talk with other operons. nih.govasm.org Increased expression of DctA can restore proper control of DctB-DctD signaling. nih.govasm.org This suggests a cooperative mechanism where both the binding protein (DctB) and the transporter (DctA) contribute to the precise and efficient sensing of dicarboxylates.
Interplay with Other Regulatory Systems and Environmental Cues
The activity of the DctB protein and the Dct system is not isolated but is integrated into broader bacterial regulatory networks, responding to various environmental signals.
Cross-talk with Nitrogen Sensing Pathways (e.g., NtrC)
The Dct system exhibits cross-talk with nitrogen sensing pathways, notably involving the nitrogen regulatory protein C (NtrC). The dctA promoter is induced by nitrogen limitation, and this effect requires both the DctB-DctD system and NtrC. nih.govasm.orgresearchgate.net This indicates a direct link between the availability of dicarboxylates (carbon source for energy) and the cell's nitrogen status, allowing for coordinated regulation of carbon and nitrogen metabolism. DctD, the response regulator interacting with DctB, shares homology in its C-terminal region with NtrC and NifA, another nitrogen-fixation regulator. oup.comoup.com This homology underscores the potential for interaction and signal integration between these systems. Improper signaling by DctB-DctD, such as when dctA transcription is locked at a constitutive level, can lead to improper regulation of heterologous nitrogen-sensing operons. nih.govasm.orgresearchgate.net
Responses to Osmotic Stress and Carbon Catabolite Repression
Beyond dicarboxylate and nitrogen sensing, the Dct system, and thus DctB, can also be influenced by other environmental cues, including osmotic stress and carbon catabolite repression (CCR). The dctA promoter can respond to heterologous induction by osmotic stress, an effect that requires both DctB and DctD. nih.govasm.orgresearchgate.net This suggests that the DctB-DctD two-component system integrates signals related to osmotic conditions.
Broader Network Interactions in Bacterial Physiology
The involvement of DctB in sensing and regulatory complexes highlights its integration into broader networks governing bacterial physiology. The coordinated regulation of dicarboxylate transport with nitrogen fixation in rhizobia is a prime example of this broader network interaction. nih.govasm.org The requirement of DctB, DctD, and the sigma factor RpoN (σ⁵⁴) for dctA expression in free-living rhizobia further illustrates its connection to the transcriptional machinery and other regulatory elements. oup.comoup.com RpoN is also required for transcriptional activation by NtrC and NifA, reinforcing the interconnectedness of these pathways. oup.comoup.com The ability of DctD to interact with σ⁵⁴ and RNA polymerase to promote transcription initiation underscores the central role of the DctB-DctD system in controlling gene expression. asm.org These interactions demonstrate that DctB is a key component in a complex signaling network that allows bacteria to adapt their metabolism and other physiological processes in response to the availability of dicarboxylates and other environmental factors.
Physiological Roles and Biological Significance of Dctb Protein
Role in C4-Dicarboxylate Utilization and Metabolism
The capacity to utilize C4-dicarboxylates like succinate (B1194679), fumarate (B1241708), and malate (B86768) is a vital metabolic function for numerous bacteria. DctB is central to this process, acting as the primary sensor that triggers a signaling cascade to regulate the expression of genes essential for the transport and metabolism of these compounds. oup.comoup.com
The DctB protein is indispensable for the growth of several bacterial species when C4-dicarboxylates are the exclusive carbon source. In aerobic bacteria, the DctA carriers, regulated by the DctB-DctD system, facilitate the uptake of C4-dicarboxylates. nih.govresearchgate.net For instance, in Sinorhizhobium meliloti, this system activates the expression of the dctA gene, which encodes the primary transporter for these dicarboxylates. nih.gov Mutations in the dctB gene in bacteria like Rhizobium leguminosarum can impair the ability to utilize dicarboxylates, thereby hindering growth. researchgate.net It has been proposed that in the absence of C4-dicarboxylates, the DctA transporter interacts with DctB to inhibit its signal transduction activity. nih.gov
| Bacterial Species | Role of DctB in Dicarboxylate-Dependent Growth |
| Sinorhizobium meliloti | Essential for activating the dctA transporter for C4-dicarboxylate uptake. nih.gov |
| Rhizobium leguminosarum | Mutations in dctB can lead to impaired growth on dicarboxylates. researchgate.net |
| Escherichia coli | The DctA transporter, influenced by DctB signaling, is required for aerobic growth on malate and fumarate. nih.gov |
C4-dicarboxylates such as succinate, fumarate, and malate are key intermediates of the tricarboxylic acid (TCA) cycle. nih.gov Once transported into the bacterial cell, these compounds can be directly assimilated into this central metabolic pathway for energy generation and the synthesis of biosynthetic precursors. quora.comresearchgate.net By sensing the extracellular availability of these dicarboxylates, the this compound enables bacteria to efficiently integrate them into their central carbon metabolism. nih.gov This direct linkage to the TCA cycle establishes the DctB-DctD system as a critical regulator of the cell's energy and metabolic status, especially in environments rich in C4-dicarboxylates.
Environmental Sensing and Adaptation in Diverse Microorganisms
The DctB-DctD two-component system is not exclusive to rhizobia and is present in a wide array of microorganisms, where it serves a broader function in environmental sensing and adaptation. nih.govmdpi.com By detecting C4-dicarboxylates in their surroundings, bacteria can modulate their gene expression to capitalize on available nutrient sources. nih.gov This sensory function allows for swift responses to environmental shifts, enabling bacteria to switch to dicarboxylate metabolism when these compounds are present. researchgate.net This metabolic versatility confers a significant survival advantage in diverse and fluctuating ecological niches.
Response to Nutrient Availability in the Periplasm
The primary and most well-characterized function of the this compound is its role as a sensor for C4-dicarboxylates in the periplasmic space. C4-dicarboxylates, such as succinate, fumarate, and malate, are important carbon and energy sources for many bacteria, particularly under specific growth conditions like symbiotic nitrogen fixation in rhizobia.
The this compound is a transmembrane sensor histidine kinase that, in conjunction with its cognate response regulator DctD, forms a two-component system that regulates the expression of the dctA gene. The dctA gene encodes a C4-dicarboxylate transporter protein. The sensing mechanism involves the direct binding of C4-dicarboxylates to the periplasmic sensor domain of DctB. This binding event is believed to be the initial step that triggers a conformational change in the this compound.
Structurally, the periplasmic sensor domain of DctB in Sinorhizobium meliloti consists of two tandem Per-Arnt-Sim (PAS) domains. Crystallographic studies have revealed that only the membrane-distal PAS domain is responsible for binding the C4-dicarboxylate ligands. Upon ligand binding, a series of conformational changes are initiated and propagated, leading to the autophosphorylation of a conserved histidine residue in the cytoplasmic domain of DctB. The phosphate (B84403) group is then transferred to the DctD response regulator, which in its phosphorylated state, acts as a transcriptional activator for the dctA gene.
In some bacteria, the C4-dicarboxylate transporter DctA itself plays a role in modulating the signaling activity of DctB. In the absence of its substrate, DctA can interact with DctB, leading to the inhibition of DctB autophosphorylation. This interaction ensures that the expression of the transport system is tightly controlled and only induced when C4-dicarboxylates are present in the periplasm.
| Component | Function | Key Characteristics |
|---|---|---|
| DctB | Periplasmic sensor for C4-dicarboxylates | Transmembrane histidine kinase with a periplasmic PAS domain for ligand binding. |
| DctD | Cytoplasmic response regulator | Activated via phosphorylation by DctB, subsequently activates gene transcription. |
| DctA | C4-dicarboxylate transporter | Expression is induced by the DctB-DctD system; can also modulate DctB activity. |
| C4-dicarboxylates (e.g., succinate, malate) | Signaling molecules/nutrients | Bind to the periplasmic domain of DctB to initiate the signaling cascade. |
Contribution to Stress Responses in Specific Bacteria
Beyond its primary role in nutrient sensing, the DctB-DctD system in certain bacteria contributes to broader stress responses. In Rhizobium leguminosarum, the Dct system is not only crucial for C4-dicarboxylate metabolism but is also implicated in adaptation to nitrogen limitation and osmotic stress.
Research has shown that the promoter of the dctA gene is induced under nitrogen-limiting conditions, an effect that is dependent on both the DctB-DctD system and the global nitrogen regulator NtrC. This suggests a cross-talk between the C4-dicarboxylate sensing pathway and the nitrogen stress response, allowing the bacterium to coordinate its carbon and nitrogen metabolism. Furthermore, in the absence of the DctA transporter, the dctA promoter can be induced by osmotic stress, a response that also requires functional DctB and DctD proteins. This indicates that under certain conditions, the DctB sensor can become more promiscuous in its signal detection, responding to environmental cues other than C4-dicarboxylates. The absence of DctA appears to broaden the ligand specificity of DctB, leading to inappropriate signaling and cross-talk with other regulatory pathways, which can be detrimental to the bacterium under specific conditions, such as during symbiotic nitrogen fixation.
Broader Functional Contexts of DctB Family Proteins
The this compound family encompasses a diverse range of sensor kinases that are involved in various physiological processes beyond C4-dicarboxylate metabolism. These homologous systems have evolved to recognize different signals and regulate distinct downstream pathways, enabling bacteria to adapt to a wide array of environmental niches.
Regulation of Biofilm Formation by DctB Homologs (e.g., MifS)
A notable example of a DctB homolog with a distinct function is the MifS protein in Pseudomonas aeruginosa. MifS, part of the MifSR two-component system, plays a significant role in the regulation of biofilm formation. Biofilms are structured communities of bacterial cells encased in a self-produced matrix, which provides protection against environmental stresses and antimicrobial agents.
The MifSR system is one of several two-component systems that become sequentially phosphorylated during the development of a P. aeruginosa biofilm. This sequential activation suggests a complex regulatory network that governs the transition from a planktonic (free-swimming) lifestyle to a sessile, biofilm-associated existence. The MifSR system belongs to the NtrC family of transcriptional regulators and is involved in controlling the expression of genes necessary for the maturation of the biofilm structure. While the precise signals that MifS responds to are still under investigation, its involvement highlights the adaptation of the DctB sensor kinase architecture to regulate a critical aspect of bacterial multicellular behavior.
| Protein | Organism | Sensed Signal (Primary) | Regulated Process |
|---|---|---|---|
| DctB | Rhizobium leguminosarum, Sinorhizobium meliloti | C4-dicarboxylates | Nutrient transport and metabolism |
| MifS | Pseudomonas aeruginosa | Likely environmental cues related to biofilm formation | Biofilm development and maturation |
Diverse Physiological Adaptations Mediated by Homologous Systems
Homologs of the this compound are widespread among bacteria and are involved in a variety of physiological adaptations. The modular nature of two-component systems, consisting of a sensor domain and a signal-transducing domain, has allowed for their evolutionary diversification to sense a wide range of environmental stimuli and regulate numerous cellular processes.
In the context of symbiotic nitrogen fixation, the DctB-DctD system is essential for providing the bacterial symbiont (bacteroid) with a supply of C4-dicarboxylates from the plant host, which serve as the primary energy source for the energetically expensive process of converting atmospheric nitrogen into ammonia (B1221849).
Furthermore, homologs of DctB are involved in the regulation of virulence in some pathogenic bacteria. For instance, in Vibrio alginolyticus, the DctP protein, a periplasmic solute-binding component of a TRAP transporter system often associated with DctB-like sensors, has been shown to be a virulence factor. A deletion mutant of dctP exhibited reduced motility, biofilm formation, and adhesion, and its virulence was significantly attenuated. This suggests that the sensing and transport of specific molecules via DctP-containing systems are crucial for the pathogenicity of this organism.
The diversity of the this compound family underscores the remarkable adaptability of bacteria. By modifying the ligand specificity of the periplasmic sensor domain and the output of the corresponding response regulator, these two-component systems have been tailored to control a vast array of physiological responses, enabling bacteria to thrive in diverse and often challenging environments.
Evolutionary Biology and Homology of Dctb Protein
Comparative Genomics and Phylogenetics of DctB Family Proteins
Comparative genomic analyses reveal that DctB and its homologs are widespread among Proteobacteria, reflecting their crucial role in sensing C4-dicarboxylates and regulating their transport and metabolism. Phylogenetic trees constructed from the amino acid sequences of DctB family proteins show distinct clades that often correspond to the taxonomic groupings of the host organisms. For instance, the DctB proteins from Rhizobiales form a coherent cluster, distinct from those found in Vibrionales or Enterobacterales.
These phylogenetic analyses, often employing methods like maximum likelihood, provide insights into the evolutionary distances and relationships between different DctB homologs. The branching patterns of the phylogenetic tree suggest a history of vertical descent with instances of horizontal gene transfer potentially contributing to the distribution of dctB genes across different bacterial lineages.
Table 1: Phylogenetic Distribution of Selected DctB Family Proteins
| Organism | DctB Homolog | Family | Comments |
|---|---|---|---|
| Sinorhizobium meliloti | DctB | Rhizobiaceae | Well-characterized sensor for C4-dicarboxylates. nih.govnih.gov |
| Vibrio cholerae | DctB | Vibrionaceae | Sensor domain structure has been crystallized. nih.govresearchgate.net |
| Escherichia coli | DcuS | Enterobacteriaceae | A related sensor kinase that also detects C4-dicarboxylates. nih.govresearchgate.netmdpi.com |
| Pseudomonas protegens | FitF | Pseudomonadaceae | A chimeric protein with a DctB-like sensor domain. nih.gov |
Evolutionary Relationships with Other Sensor Histidine Kinases (e.g., NtrB, EnvZ, VirA)
DctB belongs to the large and diverse family of sensor histidine kinases, which share a conserved C-terminal transmitter domain responsible for autophosphorylation and phosphotransfer. Evolutionary relationships with other sensor kinases can be inferred from similarities in domain architecture and sequence homology, particularly within the conserved kinase core.
NtrB: DctB is often grouped into the NtrB family of C4-dicarboxylate sensor histidine kinases due to high sequence similarity in their sensor domains. nih.gov This suggests a common ancestor for the sensing module of these proteins.
EnvZ: EnvZ is a well-studied osmosensor from Escherichia coli. nih.govnih.govrcsb.orgresearchgate.net While its sensory input is different from DctB, the cytoplasmic kinase domain of EnvZ shares the conserved H, N, G1, F, and G2 boxes found in DctB and other histidine kinases. nih.gov This indicates a shared evolutionary origin for the catalytic machinery. The kinase domain of EnvZ has been dissected into a dimerization and histidine phosphotransfer (DHp) domain and a catalytic and ATP-binding (CA) domain, a modular organization common to many histidine kinases, including DctB. nih.gov
VirA: VirA is a sensor kinase from Agrobacterium tumefaciens that detects phenolic compounds released by wounded plants. Although its ligand specificity is distinct from DctB, it shares the fundamental architecture of a sensor domain linked to a histidine kinase domain, highlighting the modular nature of these signaling proteins and their evolution from a common ancestral kinase.
Domain Architecture Evolution and Gene Duplication Events
The evolution of DctB has been significantly shaped by the acquisition and duplication of sensory domains, as well as the shuffling of these domains to create novel signaling proteins.
Acquisition of Tandem PAS Domains
A remarkable feature of the DctB family is the presence of tandem PAS (Per-ARNT-Sim) domains in its periplasmic sensor region. nih.govmdpi.com This architecture, where the sensor domain is approximately twice the size of that in related kinases like DcuS, is believed to have arisen from an evolutionary duplication and insertion event. nih.gov These tandem PAS domains, also referred to as PDC (PhoQ-DcuS-CitA) domains, create a ligand-binding cleft for C4-dicarboxylates. mdpi.com The presence of two similar subdomains arranged in tandem likely enhances the protein's ligand-binding affinity and specificity. nih.gov
Role of Domain Shuffling in Functional Diversification
Domain shuffling has played a pivotal role in the functional diversification of proteins related to DctB. nih.govnih.gov This evolutionary mechanism involves the rearrangement of protein domains to create new proteins with novel functions. A prime example is the FitF sensor histidine kinase in Pseudomonas protegens, which regulates the production of an insecticidal toxin. nih.gov Bioinformatic and experimental evidence strongly suggest that FitF acquired its DctB-like sensor domain through a domain shuffling event. nih.gov This allowed P. protegens to co-opt a nutrient-sensing domain for the regulation of virulence in a host-specific manner. nih.gov The expression of a chimeric DctB-FitF protein demonstrated that the DctB sensor domain is capable of driving the expression of the insecticidal toxin, confirming the functional interchangeability of the shuffled domain. nih.gov
Functional Divergence and Conservation within DctB Homologs
While DctB homologs are generally conserved in their function of sensing C4-dicarboxylates, gene duplication events have provided opportunities for functional divergence, leading to altered ligand specificities in some paralogous proteins.
Altered Ligand Specificity in Paralogous Proteins (e.g., MifS for α-KG)
Paralogous proteins, which arise from gene duplication, can evolve new functions. While direct detailed studies on MifS as a DctB paralog were not prevalent in the initial search, the principle of neofunctionalization in paralogs is well-established. For instance, after a gene duplication event, one copy of the dctB gene can be maintained for its original function of sensing C4-dicarboxylates like succinate (B1194679) and malate (B86768), while the other copy is free to accumulate mutations. These mutations can lead to changes in the ligand-binding pocket of the sensor domain, resulting in a shift in ligand specificity.
An example of such functional divergence is the evolution of sensor kinases that recognize structurally related molecules. For instance, a paralog of DctB could evolve to preferentially bind α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle. This would allow the bacterium to specifically sense the availability of this important metabolic precursor and regulate its metabolic pathways accordingly. The evolution of a protein like MifS to sense α-KG instead of C4-dicarboxylates would represent a case of neofunctionalization, where a duplicated gene acquires a new, albeit related, function.
Table 2: Comparison of Ligand Specificity in DctB and a Hypothetical Paralog
| Protein | Primary Ligand(s) | Function | Evolutionary Relationship |
|---|---|---|---|
| DctB | Succinate, Malate, Fumarate (B1241708) | Regulation of C4-dicarboxylate transport | Ancestral protein |
| MifS (Hypothetical) | α-Ketoglutarate | Regulation of α-KG-dependent pathways | Paralog of DctB |
Preservation of Core Signal Transduction Mechanisms in the DctB Protein Family
The this compound, a sensor kinase integral to the two-component signal transduction systems in various bacteria, demonstrates a remarkable conservation of its core signal transduction mechanisms across different evolutionary lineages. This preservation is centered around its function as a C4-dicarboxylic acid sensor, which, upon ligand binding, initiates a cascade of phosphorylation events. While nuances in the signaling pathway exist, the fundamental principles of ligand perception, conformational change, and phosphotransfer are broadly maintained.
Phylogenetic Distribution and Homology
DctB homologs are predominantly found in bacteria that inhabit environments where C4-dicarboxylic acids, such as succinate, fumarate, and malate, are prevalent and serve as crucial carbon and energy sources. This includes a wide range of species within the phylum Pseudomonadota (formerly Proteobacteria), particularly in the classes Alphaproteobacteria (e.g., Sinorhizobium meliloti, Rhizobium leguminosarum) and Gammaproteobacteria (e.g., Pseudomonas aeruginosa). Additionally, functional homologs are found in other phyla, such as Bacillota (e.g., Bacillus subtilis).
The DctB/DctD two-component system, to which DctB belongs, is part of the NtrB/NtrC family of sensor-regulator pairs nih.gov. The evolution of these systems is characterized by gene duplication, horizontal gene transfer, and domain shuffling, leading to a wide diversity of sensor kinases tailored to specific environmental signals.
Table 1: Examples of DctB Homologs in Different Bacterial Species
| Species | Protein Accession | Phylum | Key Characteristics |
|---|---|---|---|
| Sinorhizobium meliloti | P10537 | Pseudomonadota | Well-characterized model for DctB function; involved in symbiotic nitrogen fixation. |
| Pseudomonas aeruginosa | A0A0H2ZJT7 | Pseudomonadota | Regulates C4-dicarboxylic acid transport. |
| Rhizobium leguminosarum | P10538 | Pseudomonadota | Essential for symbiotic nitrogen fixation; DctA modifies its ligand specificity. nih.gov |
| Rhodobacter capsulatus | P37735 (DctP) | Pseudomonadota | Possesses a periplasmic C4-dicarboxylic acid-binding protein (DctP) as part of a TRAP transporter system. nih.govuniprot.org |
| Bacillus subtilis | P96603 (DctA) | Bacillota | Part of a tripartite sensor unit with DctS and DctA for C4-dicarboxylic acid sensing. nih.gov |
Conserved Domain Architecture
A defining and highly conserved feature of the this compound family is its unique domain architecture, particularly within its periplasmic sensor region. Unlike many other sensor kinases that possess a single PAS (Per-ARNT-Sim) domain, DctB proteins are characterized by a tandem arrangement of two PAS domains. This feature is a result of a domain duplication and insertion event during their evolution. These extracellular PAS domains are more specifically referred to as PDC (PhoQ-DcuS-CitA) domains, which are a class of PAS-like folds found in the periplasm mdpi.com.
The cytoplasmic portion of DctB homologs consistently contains the domains essential for its kinase activity: a HisKA (Histidine Kinase A) domain, which contains the conserved histidine residue for autophosphorylation, and an HATPase_c (Histidine kinase-like ATPase) domain that binds ATP.
Table 2: Conserved Domain Architecture in DctB Homologs
| Species | Periplasmic Sensor Domain | Cytoplasmic Kinase Domain |
|---|---|---|
| Sinorhizobium meliloti | Tandem PDC/PAS domains | HisKA, HATPase_c |
| Pseudomonas aeruginosa | Tandem PDC/PAS domains | HisKA, HATPase_c |
| Rhizobium leguminosarum | Tandem PDC/PAS domains | HisKA, HATPase_c |
| Rhodobacter capsulatus | Single PDC/PAS domain (in DctS) | HisKA, HATPase_c |
| Bacillus subtilis | TRAP-type binding protein (DctB) | HisKA, HATPase_c (in DctS) |
Preservation of the "Ligand-Induced Dimeric Switch" Mechanism
Research on Sinorhizobium meliloti DctB has elucidated a "ligand-induced dimeric switch" as the core mechanism of signal transduction. In its inactive state, the DctB dimer is in a conformation that prevents autophosphorylation. The binding of a C4-dicarboxylic acid to the periplasmic sensor domain induces a significant conformational change. This change is propagated through the transmembrane helices to the cytoplasmic kinase domains, altering their relative orientation and activating the autophosphorylation of a conserved histidine residue. The phosphate (B84403) group is then transferred to its cognate response regulator, DctD. This fundamental mechanism of conformational change upon ligand binding leading to kinase activation is believed to be conserved across DctB homologs.
Variations in the Signal Transduction Pathway
While the core mechanism is preserved, there are notable variations in how the signal is perceived and transduced in different bacteria.
Bacillus subtilis : In this gram-positive bacterium, the sensing of C4-dicarboxylic acids involves a more complex, tripartite system composed of the sensor kinase DctS, the TRAP-type binding protein DctB, and the transporter DctA nih.gov. DctA and DctB act as co-sensors for DctS, and together they form a functional unit for detecting C4-dicarboxylic acids nih.gov. This is a significant deviation from the direct sensing by the DctB sensor kinase seen in rhizobia.
Rhizobium leguminosarum : In this species, the transporter protein DctA has been shown to modulate the ligand specificity of DctB nih.gov. In the absence of DctA, DctB can be activated by a broader range of compounds, suggesting that DctA contributes to the fine-tuning of the signaling process nih.gov.
These variations highlight the evolutionary adaptability of the DctB-mediated signal transduction pathway. While the central components and the fundamental mechanism of activation are conserved, the system can incorporate additional proteins to refine its specificity and response to environmental cues. This modularity allows for the adaptation of the core signaling machinery to the specific physiological needs and environmental context of different bacterial species.
Experimental Methodologies for Dctb Protein Research
Genetic Manipulation and Mutational Analysis
Genetic manipulation and mutational analysis are fundamental approaches to investigate the in vivo function of dctB and to identify regions or residues critical for its activity and regulation. These methods involve altering the dctB gene and observing the phenotypic consequences.
Site-Directed Mutagenesis for Structure-Function Relationships
Site-directed mutagenesis is a powerful technique used to introduce specific changes into the DNA sequence of the dctB gene, resulting in the alteration of particular amino acid residues in the DctB protein. sci-hub.senih.govazolifesciences.comspringernature.com This method is invaluable for investigating the relationship between the structure of DctB and its function, allowing researchers to test hypotheses about the roles of specific amino acids or protein domains. By altering a suspected key residue, such as a residue within the ligand-binding site or the autophosphorylation site, and observing the effect on DctB activity or downstream signaling, researchers can infer the importance of that residue. For instance, mutating the predicted autophosphorylation site, often a histidine residue in the transmitter domain, can abolish or significantly reduce the protein's kinase activity. oup.comulisboa.pt Studies using site-directed mutagenesis on the Rhizobium meliloti this compound have helped to delineate the functions of its different domains, confirming the C-terminus is responsible for autophosphorylation activity and identifying residues potentially involved in dimerization and signal transmission. oup.com
Transposon Insertion Mutagenesis
Transposon insertion mutagenesis is a technique that randomly inserts a mobile genetic element (transposon) into the genome. sanger.ac.uk If a transposon inserts into a gene, it can disrupt the gene's function, leading to a mutant phenotype. By identifying the location of the transposon insertion in mutants exhibiting defects in dicarboxylate utilization or signaling, researchers can identify genes involved in these processes, including dctB. sanger.ac.uk This method is particularly useful for initial screening to identify all genes involved in a specific pathway. Analysis of transposon insertions in the dct region of Rhizobium meliloti helped to identify the dctA, dctB, and dctD genes and their relative locations. apsnet.orgnih.gov A transposon insertion in the dctA-dctB intergenic region in R. leguminosarum was shown to impact dctA expression and lead to improper signaling by DctB-DctD. asm.orgasm.org
Biochemical and Biophysical Characterization of dctB Activity
Beyond genetic analysis, biochemical and biophysical methods are essential for characterizing the intrinsic properties and activities of the this compound in vitro.
In Vitro Autophosphorylation and Phosphotransfer Assays
In vitro autophosphorylation assays are used to directly measure the ability of purified this compound to phosphorylate itself, typically using radioactive ATP (e.g., [γ-³²P]ATP). oup.comkinexus.canih.gov This assay involves incubating the purified kinase domain or full-length DctB with ATP and observing the incorporation of the radioactive phosphate (B84403) group onto the protein. oup.comkinexus.canih.gov This confirms that DctB functions as a histidine kinase. oup.comulisboa.pt Variations of this assay can be used to study the kinetics of autophosphorylation and the effects of potential ligands or mutations on this activity. oup.comnih.gov
Phosphotransfer assays are used to demonstrate the transfer of a phosphate group from autophosphorylated DctB to its cognate response regulator, DctD. oup.comkinexus.cabiorxiv.org This typically involves incubating autophosphorylated DctB with purified DctD and monitoring the appearance of the phosphate group on DctD, again often using radioactive labeling or phospho-specific antibodies. kinexus.canih.govembopress.org These assays are critical for confirming the functional partnership between DctB and DctD and for studying the specificity and efficiency of the phosphotransfer reaction. oup.combiorxiv.org Studies using these in vitro assays have shown that the R. meliloti this compound exhibits autophosphorylation activity and can specifically transfer phosphate to DctD, although the efficiency can vary depending on the protein preparation and conditions. oup.com These assays can also be used to investigate potential crosstalk with other signaling proteins. oup.com
Data from in vitro autophosphorylation assays can be presented to show the level of phosphorylation under different conditions or with different protein variants. For example, a table could show the relative autophosphorylation activity of full-length DctB compared to truncated versions or specific mutants.
| DctB Construct | Autophosphorylation Activity (Relative) | Notes |
| Full-length DctB | +++ | Active |
| DctB (Truncated, lacking sensing domain) | +++ | Active oup.com |
| DctB (Truncated, lacking part of transmitter) | - | Incompetent oup.com |
| DctB (Mutated autophosphorylation site) | - | Abolished activity (Hypothetical based on general kinase function) |
Data from phosphotransfer assays can illustrate the interaction between DctB and DctD.
| Kinase | Response Regulator | Phosphotransfer | Specificity |
| DctB | DctD | Yes | Specific for DctD oup.com |
| DctB | Alternative Response Regulator (e.g., VirG) | No | Does not transfer phosphate oup.com |
These in vitro biochemical assays provide direct evidence for the enzymatic activities of DctB and its interaction with its signaling partner, complementing the insights gained from genetic studies.
Ligand Binding Assays
Ligand binding assays are fundamental for characterizing the interaction between dctB or its related binding domains and their specific ligands, the C4-dicarboxylates. These assays quantify binding affinity and kinetics, providing insights into how the protein recognizes and responds to external signals.
Studies on related periplasmic binding proteins, such as DctP from Rhodobacter capsulatus, which are involved in C4-dicarboxylate transport systems, provide a framework for understanding ligand binding to dctB-like proteins. The kinetics of ligand binding to DctP have been investigated using changes in the intrinsic fluorescence of the protein upon ligand binding. Steady-state measurements revealed that L-malate, succinate (B1194679), and fumarate (B1241708) bind to DctP with sub-micromolar dissociation constants (Kd values), while D-malate binds significantly more weakly. wikidata.org Stopped-flow studies have further elucidated the binding process, indicating it involves at least three steps and different protein conformations (BP1, BP2, and BP3-L) wikidata.org. Although these studies focus on DctP, the principles and techniques, such as fluorescence spectroscopy and kinetic analysis, are applicable to studying ligand binding to the periplasmic sensing domain of dctB.
General ligand binding assays involve measuring the interaction between a ligand and a target protein, often immobilized on a surface or in solution, using various detection methods including fluorescence or radioactivity. wikipedia.orgwikipedia.orgwikipedia.org These assays are crucial for determining binding affinity (Kd), association and dissociation rates (kon and koff), and the specificity of the interaction. mims.com
Enzyme Kinetics of Kinase Activity
As a sensor kinase, dctB possesses intrinsic kinase activity, typically involving autophosphorylation and subsequent phosphotransfer to a cognate response regulator protein (e.g., DctD). wikipedia.org Studying the enzyme kinetics of this kinase activity is essential to understand the rate and regulation of signal transduction.
DctB from Rhizobium leguminosarum is described as a membrane-bound sensor that, upon sensing C4-dicarboxylates, activates its cytoplasmic C-terminus, leading to autophosphorylation and phosphotransfer to DctD. wikipedia.org This highlights the kinase activity inherent to the this compound.
Enzyme kinetics studies for kinases generally involve measuring the rate of phosphate transfer from ATP to a substrate (either the kinase itself in autophosphorylation or a target protein). Various assay formats exist, including those that measure the depletion of ATP or the production of ADP or phosphorylated substrate over time. fishersci.cafishersci.ca Techniques like the ADP-Glo™ Kinase Assay, a luminescent assay measuring ADP production, or TR-FRET-based assays can be employed to monitor kinase activity and determine kinetic parameters such as Vmax and Km. fishersci.cafishersci.ca While specific detailed enzyme kinetics studies for dctB were not prominently featured in the provided snippets, these general methodologies are applicable to characterizing its kinase activity and how it is modulated by ligand binding.
Structural Determination Techniques
Determining the three-dimensional structure of this compound or its domains provides critical insights into its function, ligand binding site, and interaction interfaces.
X-ray Crystallography of dctB Domains and Complexes
X-ray crystallography is a powerful technique used to determine the atomic resolution structure of proteins. fishersci.cawikipedia.orgdsmz.de This method has been applied to study domains of the this compound.
The purification and preliminary X-ray crystallographic analysis of the ligand-binding domain of Sinorhizobium meliloti DctB have been reported. wikipedia.org This domain was expressed in E. coli, purified, and successfully crystallized using the hanging-drop vapor-diffusion method. wikipedia.org The crystals diffracted to a resolution of 2.3 Å and belonged to the P42 space group with unit cell dimensions a = b = 71.77 Å and c = 227.14 Å. wikipedia.org The asymmetric unit was found to contain four molecules. wikipedia.org The availability of crystallographic data, such as the PDB entry 3E4Q for C4-dicarboxylate transport sensor protein DctB determined by X-RAY DIFFRACTION, further indicates that structural information for dctB has been obtained through this technique. fishersci.at
Other Structural Biology Methods (e.g., NMR Spectroscopy, Cryo-Electron Microscopy for related proteins)
While X-ray crystallography is valuable, other techniques are also employed in structural biology to provide complementary information, particularly for proteins that are difficult to crystallize or to study protein dynamics and larger complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used to obtain information about the structure, dynamics, and interactions of proteins, typically in solution. fishersci.atwikidoc.orgfishersci.ptnih.govalfa-chemistry.com NMR can provide insights into protein flexibility and conformational changes, which are relevant for a sensor protein like dctB that undergoes changes upon ligand binding. wikidata.orgfishersci.at Although specific NMR studies on dctB were not found in the provided snippets, protein NMR is a standard method for characterizing protein structure and dynamics.
Cryo-Electron Microscopy (Cryo-EM) is increasingly used to determine the high-resolution structures of biological macromolecules, particularly large protein complexes and membrane proteins. fishersci.atfishersci.nonih.govwikipedia.orgwikipedia.org Since dctB is a membrane-bound sensor kinase, Cryo-EM is a suitable technique for studying the full-length protein in its native membrane environment or in complex with other proteins. wikipedia.orgfishersci.nowikipedia.org Recent advances have improved the ability of Cryo-EM to analyze smaller membrane proteins, although challenges remain for those below 150 kDa. wikipedia.orgwikipedia.org Cryo-EM allows visualization of proteins in a near-native state and can capture different conformational states. fishersci.nowikipedia.org While no specific Cryo-EM structure of dctB was mentioned, the technique's capabilities make it relevant for future structural investigations of this membrane protein and its interactions.
Protein-Protein Interaction Studies
Understanding how dctB interacts with other proteins in the two-component system and potentially with transporters is crucial for deciphering its signaling mechanism.
Bacterial Two-Hybrid Systems (BACTH)
Bacterial two-hybrid systems (BACTH) are commonly used in vivo methods to detect and confirm protein-protein interactions. nih.govfishersci.comfishersci.bewikipedia.orgfishersci.at The BACTH system is based on the reconstitution of adenylate cyclase activity from separate domains (T18 and T25) fused to the proteins of interest. nih.govfishersci.com If the two proteins interact, the T18 and T25 domains are brought into proximity, reconstituting adenylate cyclase activity, which can be detected through the production of cAMP and activation of a reporter gene, such as lacZ. nih.govfishersci.com
The BACTH system has been successfully used to demonstrate the interaction between the sensor kinase DctS and DctB in Bacillus subtilis. nih.govfishersci.at This method confirmed the physical association between these two components of the C4-dicarboxylate sensing system. nih.gov In contrast, BACTH assays did not indicate a direct interaction between the transporter DctA and the binding protein DctB in B. subtilis. nih.gov The BACTH system has also been applied to study interactions involving other C4-dicarboxylate transporters and related proteins in Escherichia coli. fishersci.com
Membrane Protein Interaction Experiments (mSPINE, mHPINE)
Membrane protein interaction experiments, such as Membrane-Strep-tagged protein interaction experiment (mSPINE) and membrane His-tagged protein interaction experiment (mHPINE), are valuable techniques for studying interactions involving membrane proteins like DctB. These methods allow for the in vivo detection and characterization of protein-protein interactions. researchgate.netresearchgate.net
The mSPINE method, for instance, combines the specific purification of a Strep-tagged membrane protein with the reversible fixation of protein complexes using formaldehyde (B43269) cross-linking. researchgate.net The interacting partners are then identified, often through techniques like Western blotting or mass spectrometry. researchgate.netresearchgate.net Similarly, mHPINE utilizes His-tagged proteins for purification. nih.govresearchgate.net
Studies utilizing mSPINE and mHPINE have provided insights into the interactions of proteins within C4-dicarboxylate sensing systems. For example, these methods have been used to demonstrate interactions between the sensor kinase DctS and the transporter DctA, as well as between DctS and the binding protein DctB in Bacillus subtilis. nih.govnih.govresearchgate.net These findings suggest that DctA and DctB can act as co-sensors for DctS. nih.govnih.gov While interactions between DctS and DctB, and DctS and DctA have been shown, direct interaction between DctA and DctB was not indicated by these methods in B. subtilis. nih.govnih.gov
Affinity Purification and Co-immunoprecipitation
Affinity purification and co-immunoprecipitation (Co-IP) are widely used biochemical techniques to study protein-protein interactions, including those involving membrane proteins like DctB. thermofisher.comnih.govnih.govthermofisher.com Affinity purification involves isolating a protein of interest based on its specific binding properties to an immobilized ligand. thermofisher.com Co-immunoprecipitation is an extension of this technique where an antibody specific to a target protein is used to indirectly capture proteins that are bound to the target in a sample. thermofisher.com This allows for the identification of interacting partners and the study of protein complexes. nih.govthermofisher.com
The general principle of affinity purification involves incubating a sample containing the target protein with an affinity support, allowing the target to bind to an immobilized ligand, washing away non-bound components, and then eluting the purified target. thermofisher.com In Co-IP, an antibody-antigen complex is captured, often using immobilized Protein A or G resin, and then associated proteins are analyzed. thermofisher.comthermofisher.comyeasenbio.com This method is particularly useful for identifying physiologically relevant interactions. thermofisher.com
While specific detailed research findings on this compound interactions solely through affinity purification and Co-IP were not extensively detailed in the provided search results, these techniques are fundamental for confirming interactions suggested by other methods, such as the bacterial two-hybrid system or cross-linking experiments like mSPINE/mHPINE. nih.govnih.govresearchgate.netnih.govnih.gov For instance, the interaction between DctS and DctB in Bacillus subtilis was also confirmed by the bacterial two-hybrid system, a technique often complemented by Co-IP to validate interactions in a more native context. nih.govnih.gov
Gene Expression Analysis
Analyzing the gene expression of dctB is crucial for understanding its regulation and the conditions under which the this compound is produced. Various molecular techniques are employed for this purpose, including reporter gene fusions and quantitative reverse transcription PCR.
Reporter Gene Fusions (e.g., LacZ fusion)
Reporter gene fusions are powerful tools used to study gene expression patterns and regulatory mechanisms. springernature.comwikipedia.org This technique involves fusing the regulatory sequences of a gene of interest, such as dctB, to a reporter gene that encodes an easily detectable product. springernature.comwikipedia.org A common reporter gene is lacZ, which encodes β-galactosidase. springernature.comwikipedia.org Expression of the lacZ fusion can be monitored by detecting β-galactosidase activity, for example, using a chromogenic substrate like X-gal, which produces a blue color. springernature.comwikipedia.org
Studies on the dct genes, including dctB, have utilized lacZ fusions to investigate their transcriptional regulation. In Rhizobium leguminosarum, lacZ fusion analysis indicated a single promoter for the dctB and dctD genes. nih.gov These studies have shown that the dctA promoter, which is regulated by the DctB-DctD two-component system, is inducible and dependent on the activation by DctB and DctD. nih.gov Furthermore, lacZ fusions have revealed that dctA promoter expression can also be induced by nitrogen limitation, a process requiring both DctB-DctD and NtrC. nih.gov
Data from lacZ fusion experiments can provide quantitative insights into gene expression levels under different conditions. For example, measuring β-galactosidase activity in strains carrying dct-lacZ fusions under varying concentrations of C4-dicarboxylates or nitrogen sources can reveal the regulatory inputs controlling dctB expression and the downstream dctA gene.
Quantitative Reverse Transcription PCR (RT-PCR)
Quantitative Reverse Transcription PCR (RT-PCR), also known as RT-qPCR, is a highly sensitive and widely used technique for quantifying mRNA expression levels. plos.org This method involves reverse transcribing mRNA into complementary DNA (cDNA), which is then amplified and quantified using PCR with fluorescent detection. plos.org RT-PCR allows for the precise measurement of transcript abundance, providing a quantitative assessment of gene expression. plos.org
RT-PCR is a standard method for analyzing the expression of specific genes like dctB under various experimental conditions. By comparing the levels of dctB mRNA in different samples, researchers can determine how factors such as the presence of C4-dicarboxylates, nutrient availability, or mutations in regulatory genes affect dctB transcription. While specific detailed examples of RT-PCR applied directly to dctB were not prominently featured in the provided snippets, the technique is broadly applicable for quantifying gene expression of any target gene, including those encoding membrane proteins and components of two-component systems. bath.ac.ukresearchgate.netnih.govnih.gov The use of appropriate reference genes for normalization is crucial for accurate quantification in RT-PCR experiments. plos.org
Computational and Bioinformatic Approaches
Computational and bioinformatic approaches play a significant role in the study of proteins like DctB, providing insights into their structure, function, and evolutionary relationships. These methods are particularly valuable for generating hypotheses and guiding experimental design.
Homology Modeling and Protein Structure Prediction
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a homologous protein (a template). medcraveonline.comyoutube.comfrontiersin.orgisroset.orgresearchgate.net This method is based on the principle that proteins with similar amino acid sequences tend to have similar structures. medcraveonline.comfrontiersin.orgresearchgate.net
The process typically involves identifying homologous template structures in databases like the Protein Data Bank (PDB), aligning the sequence of the target protein (DctB) with the template sequences, building a 3D model based on the alignment and template structure, and finally refining and validating the model. youtube.comfrontiersin.orgisroset.org The accuracy of the homology model is highly dependent on the sequence similarity between the target and template proteins; higher sequence identity generally leads to more reliable models. isroset.orgresearchgate.net
Homology modeling has been applied to study the structure of DctB, particularly its periplasmic sensor domain. Crystal structures of the periplasmic sensor domain of DctB from organisms like Sinorhizobium meliloti and Vibrio cholerae have been determined. rcsb.orgnih.govrcsb.org These structures serve as valuable templates for homology modeling of DctB from other species. rcsb.orgnih.govrcsb.org Structural studies have revealed that the periplasmic sensor domain of S. meliloti DctB contains tandem PAS domains, and ligand binding to these domains induces conformational changes important for signal transduction. rcsb.orgnih.gov Homology modeling can help predict the structures of full-length DctB proteins, including the transmembrane regions and cytoplasmic histidine kinase domain, providing a more complete picture of the protein's architecture and how it might function within the membrane. mybiosource.commybiosource.comresearchgate.net
Computational tools and servers are available to facilitate homology modeling and protein structure prediction. youtube.comfrontiersin.org Validation of predicted structures is often performed using tools that assess the stereochemical quality of the model, such as Ramachandran plots. youtube.com
Data Table: Selected Experimental Methods for this compound Research
| Method | Principle | Application to DctB/Related Proteins | Key Findings (Examples) |
| mSPINE/mHPINE | In vivo purification of tagged membrane proteins and interacting partners | Demonstrated interaction between DctS and DctB, and DctS and DctA in B. subtilis. nih.govnih.govresearchgate.net | Suggests DctA and DctB act as co-sensors for DctS. nih.govnih.gov No direct interaction between DctA and DctB observed. nih.govnih.gov |
| Affinity Purification & Co-immunoprecipitation | Antibody-based capture of target protein and associated complexes | Used to study protein complexes; applicable to confirming DctB interactions. nih.govnih.govthermofisher.com | Confirms interactions identified by other methods (e.g., bacterial two-hybrid). nih.govnih.gov |
| Reporter Gene Fusions (LacZ) | Fusion of regulatory sequence to reporter gene for expression monitoring | Used to study dctB and dctA promoter activity in Rhizobium leguminosarum. nih.gov | Inducible dctA promoter dependent on DctB-DctD; nitrogen limitation induction requires DctB-DctD and NtrC. nih.gov |
| Quantitative RT-PCR | Quantification of mRNA levels | Applicable for measuring dctB gene expression under various conditions. plos.org | Provides quantitative data on transcriptional regulation of dctB. plos.org |
| Homology Modeling | Prediction of 3D structure based on homologous templates | Used to model DctB structure based on known crystal structures of sensor domains. rcsb.orgnih.govmedcraveonline.comrcsb.org | Provides insights into DctB architecture, including PAS domains and potential transmembrane regions. rcsb.orgnih.govmedcraveonline.com |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | - |
| ATP | 5950 |
| ADP | 6022 |
| Succinate | 1110 |
| Malonate | 868 |
| Formaldehyde | 500071 |
| X-gal | 65017 |
| cDNA | - |
| mRNA | - |
| DNA | - |
| Protein A | - |
| Protein G | - |
| Empigen BB | 202543 |
| LDAO | 16218 |
| Strep-Tactin | - |
| Ni-NTA | - |
| β-galactosidase | - |
| NtrC protein | - |
| DctD protein | - |
| DctA protein | - |
| DctS protein | - |
| DcuS protein | - |
| CitA protein | - |
| C4-dicarboxylates | - |
| Nitrogen | 941 |
| DctBp (sensor domain) | - |
| PAS domain | - |
| Histidine kinase domain | - |
Note: PubChem CIDs are not available for protein names, protein domains, or general classes of molecules like "C4-dicarboxylates" or "Nitrogen" in the context of a biological element rather than a specific compound. CIDs are provided for specific chemical compounds mentioned.The this compound is a membrane-associated sensor histidine kinase integral to the DctB/DctD two-component regulatory system, which governs the transport of C4-dicarboxylates. mybiosource.commybiosource.comuniprot.org Situated within the cell inner membrane, DctB is a multi-pass membrane protein responsible for phosphorylating the response regulator DctD upon sensing environmental C4-dicarboxylates. mybiosource.commybiosource.comuniprot.org The protein includes a histidine kinase domain, and in organisms such as Sinorhizobium meliloti, its periplasmic sensor domain (DctBp) features two tandem Per-Arnt-Sim (PAS) domains and an N-terminal helical region. mybiosource.comrcsb.orgnih.gov The binding of ligands to the membrane-distal PAS domain is believed to trigger conformational changes that propagate to the dimerization domain, thereby facilitating signal transduction. rcsb.orgnih.gov DctB acts as a C4-dicarboxylate sensor, capable of initiating transcription through DctD. nih.gov In certain organisms, like Bacillus subtilis, DctB can function as a co-sensor alongside proteins such as DctS and DctA, forming a tripartite unit for sensing C4-dicarboxylates. nih.govnih.gov
Membrane Protein Interaction Experiments (mSPINE, mHPINE)
Membrane protein interaction experiments, including mSPINE (Membrane-Strep-tagged protein interaction experiment) and mHPINE (membrane His-tagged protein interaction experiment), are valuable for investigating interactions involving membrane proteins like DctB in vivo. researchgate.netresearchgate.net
The mSPINE technique involves the specific purification of a Strep-tagged membrane protein and the reversible cross-linking of protein complexes using formaldehyde. researchgate.net Interacting partners are subsequently identified, commonly through Western blotting or mass spectrometry. researchgate.netresearchgate.net Similarly, mHPINE employs His-tagged proteins for purification. nih.govresearchgate.net
Studies employing mSPINE and mHPINE have yielded insights into protein interactions within C4-dicarboxylate sensing systems. For instance, these techniques have demonstrated interactions between the sensor kinase DctS and the transporter DctA, as well as between DctS and the binding protein DctB in Bacillus subtilis. nih.govnih.govresearchgate.net These findings suggest that DctA and DctB function as co-sensors for DctS. nih.govnih.gov While interactions between DctS and DctB, and DctS and DctA have been shown, mSPINE/mHPINE did not indicate a direct interaction between DctA and DctB in B. subtilis. nih.govnih.gov
Affinity Purification and Co-immunoprecipitation
Affinity purification and co-immunoprecipitation (Co-IP) are widely utilized biochemical methods for studying protein-protein interactions, including those of membrane proteins such as DctB. thermofisher.comnih.govnih.govthermofisher.com Affinity purification isolates a protein based on its specific binding to an immobilized ligand. thermofisher.com Co-immunoprecipitation extends this by using an antibody against a target protein to indirectly capture associated proteins present in the sample. thermofisher.com This facilitates the identification of interacting partners and the analysis of protein complexes. nih.govthermofisher.com
The standard affinity purification process involves incubating a sample with an affinity support to bind the target molecule, washing away unbound components, and eluting the purified target. thermofisher.com In Co-IP, an antibody-antigen complex is captured, often using immobilized Protein A or G resin, followed by analysis of associated proteins. thermofisher.comthermofisher.comyeasenbio.com This method is particularly effective for identifying physiologically relevant interactions. thermofisher.com
While detailed research findings specifically on this compound interactions solely through affinity purification and Co-IP were not extensively found in the provided search results, these techniques are essential for validating interactions identified by other methods, such as bacterial two-hybrid systems or cross-linking experiments like mSPINE/mHPINE. nih.govnih.govresearchgate.netnih.govnih.gov For example, the interaction between DctS and DctB in Bacillus subtilis was also confirmed by the bacterial two-hybrid system, a technique often complemented by Co-IP for validation in a more native context. nih.govnih.gov
Gene Expression Analysis
Analyzing the gene expression of dctB is critical for understanding its regulation and the conditions influencing this compound production. This is achieved through various molecular techniques, including reporter gene fusions and quantitative reverse transcription PCR.
Reporter Gene Fusions (e.g., LacZ fusion)
Reporter gene fusions are valuable tools for investigating gene expression patterns and regulatory mechanisms. springernature.comwikipedia.org This technique involves fusing the regulatory sequences of a gene of interest, such as dctB, to a reporter gene that produces an easily detectable signal. springernature.comwikipedia.org A common reporter is lacZ, encoding β-galactosidase, whose activity can be detected using substrates like X-gal, resulting in a blue color. springernature.comwikipedia.org
Studies on the dct genes, including dctB, have employed lacZ fusions to study their transcriptional regulation. In Rhizobium leguminosarum, lacZ fusion analysis indicated a single promoter for the dctB and dctD genes. nih.gov These studies demonstrated that the dctA promoter, regulated by the DctB-DctD two-component system, is inducible and dependent on DctB and DctD activation. nih.gov Furthermore, lacZ fusions revealed that dctA promoter expression can also be induced by nitrogen limitation, a process requiring both DctB-DctD and NtrC. nih.gov
Data from lacZ fusion experiments provide quantitative insights into gene expression levels under varying conditions. Measuring β-galactosidase activity in strains with dct-lacZ fusions exposed to different concentrations of C4-dicarboxylates or nitrogen sources can elucidate the regulatory inputs controlling dctB expression and the downstream dctA gene.
Quantitative Reverse Transcription PCR (RT-PCR)
Quantitative Reverse Transcription PCR (RT-PCR), or RT-qPCR, is a highly sensitive method for quantifying mRNA expression levels. plos.org This technique involves converting mRNA to cDNA via reverse transcription, followed by amplification and quantification using PCR with fluorescent detection. plos.org RT-PCR enables precise measurement of transcript abundance, offering a quantitative assessment of gene expression. plos.org
RT-PCR is a standard technique for analyzing the expression of specific genes like dctB under various experimental conditions. By comparing dctB mRNA levels in different samples, researchers can determine how factors such as C4-dicarboxylates, nutrient availability, or mutations in regulatory genes influence dctB transcription. plos.org Although specific detailed examples of RT-PCR applied directly to dctB were not extensively found in the provided snippets, the method is broadly applicable for quantifying the expression of any target gene, including those encoding membrane proteins and two-component system components. bath.ac.ukresearchgate.netnih.govnih.gov Accurate quantification in RT-PCR experiments relies on the use of appropriate reference genes for normalization. plos.org
Computational and Bioinformatic Approaches
Computational and bioinformatic methods are crucial for studying proteins like DctB, offering insights into their structure, function, and evolutionary relationships. These approaches are particularly useful for generating hypotheses and guiding experimental design.
Homology Modeling and Protein Structure Prediction
Homology modeling, also known as comparative modeling, is a computational technique for predicting a protein's three-dimensional structure based on the known experimental structure of a homologous protein (template). medcraveonline.comyoutube.comfrontiersin.orgisroset.orgresearchgate.net This method is based on the principle that proteins with similar amino acid sequences generally adopt similar structures. medcraveonline.comfrontiersin.orgresearchgate.net
The typical workflow involves identifying homologous template structures in databases like the Protein Data Bank (PDB), aligning the target protein's sequence (dctB) with template sequences, constructing a 3D model based on the alignment and template structure, and then refining and validating the model. youtube.comfrontiersin.orgisroset.org The accuracy of the homology model is strongly correlated with the sequence similarity between the target and template proteins; higher sequence identity usually results in more reliable models. isroset.orgresearchgate.net
Homology modeling has been applied to study the structure of DctB, particularly its periplasmic sensor domain. Crystal structures of the periplasmic sensor domain of DctB from organisms like Sinorhizobium meliloti and Vibrio cholerae are available and serve as valuable templates for modeling DctB from other species. rcsb.orgnih.govrcsb.org These structural studies have shown that the periplasmic sensor domain of S. meliloti DctB contains tandem PAS domains, and ligand binding to these domains induces conformational changes important for signal transduction. rcsb.orgnih.gov Homology modeling can predict the structures of full-length DctB proteins, including transmembrane regions and the cytoplasmic histidine kinase domain, providing a more comprehensive view of the protein's architecture and potential membrane function. mybiosource.commybiosource.comresearchgate.net
Computational tools and servers are available to assist with homology modeling and protein structure prediction. youtube.comfrontiersin.org Predicted structures are often validated using tools that assess stereochemical quality, such as Ramachandran plots. youtube.com
Data Table: Selected Experimental Methods for this compound Research
| Method | Principle | Application to DctB/Related Proteins | Key Findings (Examples) |
| mSPINE/mHPINE | In vivo purification of tagged membrane proteins and interacting partners | Demonstrated interaction between DctS and DctB, and DctS and DctA in B. subtilis. nih.govnih.govresearchgate.net | Suggests DctA and DctB act as co-sensors for DctS. nih.govnih.gov No direct interaction between DctA and DctB observed. nih.govnih.gov |
| Affinity Purification & Co-immunoprecipitation | Antibody-based capture of target protein and associated complexes | Used to study protein complexes; applicable to confirming DctB interactions. nih.govnih.govthermofisher.com | Confirms interactions identified by other methods (e.g., bacterial two-hybrid). nih.govnih.gov |
| Reporter Gene Fusions (LacZ) | Fusion of regulatory sequence to reporter gene for expression monitoring | Used to study dctB and dctA promoter activity in Rhizobium leguminosarum. nih.gov | Inducible dctA promoter dependent on DctB-DctD; nitrogen limitation induction requires DctB-DctD and NtrC. nih.gov |
| Quantitative RT-PCR | Quantification of mRNA levels | Applicable for measuring dctB gene expression under various conditions. plos.org | Provides quantitative data on transcriptional regulation of dctB. plos.org |
| Homology Modeling | Prediction of 3D structure based on homologous templates | Used to model DctB structure based on known crystal structures of sensor domains. rcsb.orgnih.govmedcraveonline.comrcsb.org | Provides insights into DctB architecture, including PAS domains and potential transmembrane regions. rcsb.orgnih.govmedcraveonline.com |
Sequence Alignment and Phylogenetic Analysis
Sequence alignment and phylogenetic analysis are fundamental tools in understanding the evolutionary history and functional conservation of proteins like dctB. These methods allow researchers to compare amino acid or nucleotide sequences across different organisms, identifying regions of similarity and inferring evolutionary relationships.
Early sequence analysis of Rhizobium leguminosarum dctB revealed significant homology in its C-terminal region to a variety of other sensor proteins, including NtrB, EnvZ, VirA, PhoR, CpxA, and PhoM. ontosight.aiguidetopharmacology.org This suggests a conserved signaling or sensor domain among these proteins. Studies have utilized various bioinformatic tools for sequence analysis, such as FASTP and ALIGN, to screen databases for homologous sequences and perform pairwise comparisons. ontosight.ai More recent analyses of specific regions, like the S-helix linker in the cytoplasmic domain of dctB, have employed tools such as PSI-BLAST for sequence similarity searches, MAFFT and Jalview for multiple sequence alignment, and Jpred for secondary structure prediction. atamanchemicals.com These analyses can highlight conserved residues or motifs that are likely important for protein function or signal transduction.
Phylogenetic analysis, often performed after multiple sequence alignment, involves constructing phylogenetic trees that depict the evolutionary divergence and relationships between sequences. fishersci.nlwikipedia.orgwikipedia.org While the search results did not provide a specific phylogenetic tree for dctB proteins, the methodologies used for such analyses typically involve aligning homologous sequences and applying algorithms like Neighbor-Joining, Maximum Parsimony, or Maximum Likelihood to infer evolutionary history. fishersci.nlwikipedia.org These studies can help classify dctB proteins from different species and understand how their sequences have evolved in relation to their function in dicarboxylate sensing.
Commonly Used Bioinformatic Tools for Sequence Analysis and Phylogeny:
| Tool | Application |
| BLAST/PSI-BLAST | Sequence similarity search |
| MAFFT | Multiple sequence alignment |
| Jalview | Sequence alignment visualization |
| Jpred | Secondary structure prediction |
| Neighbor-Joining | Phylogenetic tree construction |
| Maximum Parsimony | Phylogenetic tree construction |
| Maximum Likelihood | Phylogenetic tree construction |
Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a protein receptor. This is particularly valuable for studying the interaction between dctB and its cognate C4-dicarboxylate ligands.
Crystal structures of the periplasmic sensor domain of dctB from Vibrio cholerae and Sinorhizobium meliloti in complex with ligands like succinate and malonate have provided significant insights into the ligand binding pocket. These structures reveal that the ligand binding site is typically located within the periplasmic sensor domain, specifically in regions involving beta-sheets and loops.
Detailed analysis of the V. cholerae DctB structure bound to succinate identified specific residues involved in hydrogen bonding interactions with the ligand's carboxylate oxygens. These residues include Arg-130, Tyr-132, Ser-149, Ser-151, Tyr-157, and Lys-175. These findings highlight the importance of specific amino acids in the precise recognition and binding of C4-dicarboxylates.
Docking studies, often complemented by structural data, aim to predict how ligands fit into the binding pocket and the strength of these interactions. While specific computational docking results for dctB beyond those validated by crystal structures were not detailed in the provided sources, the principles of such studies involve sampling possible ligand poses within the binding site and scoring these poses based on various factors like hydrogen bonding, van der Waals forces, and electrostatic interactions to estimate binding affinity. Research indicates that ligand binding to the periplasmic domain of dctB induces conformational changes, suggesting a "ligand-induced dimeric switch" mechanism for signal transduction across the membrane.
Studied Ligands and Interacting Residues in DctB:
| Ligand | Organism | Interacting Residues (Example for V. cholerae DctB with Succinate) | Type of Interaction |
| Succinate | V. cholerae, S. meliloti | Arg-130, Tyr-132, Ser-149, Ser-151, Tyr-157, Lys-175 | Hydrogen Bonds |
| Malate (B86768) | S. meliloti | Not explicitly listed in provided text | Not explicitly listed |
| Malonate | S. meliloti | Not explicitly listed in provided text | Not explicitly listed |
Computational docking, in conjunction with experimental techniques like X-ray crystallography, continues to be a powerful approach for elucidating the molecular basis of dctB-ligand interactions and the mechanism of signal initiation.
Future Directions and Research Perspectives on Dctb Protein
Unresolved Questions in DctB Signal Transduction
Despite the foundational knowledge of DctB's function, several aspects of its signal transduction mechanism are yet to be fully elucidated. These gaps in understanding represent key areas for future investigation.
Precise Mechanisms of Signal Propagation Across the Membrane
A central unresolved question is how the ligand-binding signal travels from the periplasmic sensor domain, through the transmembrane helices, to the cytoplasmic kinase domain. The binding of a C4-dicarboxylate induces a significant conformational change in the periplasmic domain, but the precise nature of the subsequent signal propagation across the cell membrane remains speculative. Several models have been proposed for other bacterial sensor proteins, including piston-like vertical movements, scissoring motions, or helical rotations of the transmembrane segments. nih.govnih.govresearchgate.net For instance, the aspartate receptor has been shown to utilize an approximately 1-angstrom intrasubunit piston-type movement of a transmembrane helix upon ligand binding. nih.govresearchgate.net Determining which of these, or perhaps a combination or a novel mechanism, applies to DctB is a critical goal. Future studies will likely involve site-directed spin labeling, advanced NMR spectroscopy, or computational molecular dynamics simulations to map these subtle but critical conformational changes.
Detailed Kinetic and Thermodynamic Characterization of Interactions
A quantitative understanding of the binding event that initiates signaling is currently lacking. While the affinity of DctB for its ligands is established, detailed kinetic and thermodynamic parameters have not been reported. Future research should focus on determining these fundamental constants to fully characterize the ligand-receptor interaction.
Acquiring this data through techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) will provide a precise, quantitative description of the initial signaling event and allow for a deeper understanding of DctB's specificity and sensitivity to different C4-dicarboxylates. nih.govnih.govmdpi.commdpi.com
Advanced Structural and Functional Characterization
To move beyond the current models, a new generation of structural and dynamic studies is required. These will involve tackling the challenges of working with full-length membrane proteins and observing their function in the complex environment of a living cell.
High-Resolution Structures of Full-Length DctB and Multicomponent Complexes
To date, high-resolution structural information for DctB is limited to its periplasmic sensory domain. A major goal for the future is to determine the three-dimensional structure of the full-length DctB protein, including its transmembrane and cytoplasmic kinase domains. This is a significant challenge due to the difficulties inherent in crystallizing membrane proteins. nih.govnih.gov Success in this area, likely using cryo-electron microscopy (cryo-EM), would provide unprecedented insight into the protein's architecture and the structural basis of transmembrane signaling.
Furthermore, obtaining structures of DctB in complex with its interaction partners, such as the response regulator DctD or the putative interacting transporter DctA, is crucial. researchgate.net Such multicomponent complex structures would reveal the precise interfaces of interaction and the conformational state of the entire signaling assembly, moving from component-level understanding to a systems-level view of the signal transduction pathway. The recent finding of a DctD-IIAGlc interaction further highlights the need for structural studies of these novel regulatory complexes. nih.govresearchgate.net
Real-time Dynamics of Conformational Changes in Vivo
Static crystal structures provide invaluable snapshots, but proteins are dynamic entities. A complete understanding of DctB function requires observing its conformational changes in real-time and within its native cellular environment. nih.govjhu.edupnnl.gov Advanced fluorescence microscopy techniques, particularly Förster Resonance Energy Transfer (FRET), offer a powerful approach to achieve this. nih.govelifesciences.orgutoronto.cabiorxiv.org By genetically encoding fluorescent protein pairs at strategic locations within the this compound (e.g., in the periplasmic and cytoplasmic domains), researchers could directly visualize the conformational shifts that occur upon ligand binding. nih.gov This would allow for the dynamic tracking of signal propagation in single living cells, providing a direct test of the signaling models and revealing the kinetics of these changes in a physiological context.
Potential for Protein Engineering and Synthetic Biology Applications
The modular nature and critical role of the this compound in sensing C4-dicarboxylates make it an attractive target for protein engineering and a valuable component for synthetic biology applications. By modifying its structure and integrating it into novel signaling pathways, researchers can create customized biological systems with new functionalities.
Designing DctB Variants with Altered Specificity or Sensitivity
The ability to engineer DctB variants with tailored ligand specificity or enhanced sensitivity opens up possibilities for creating novel biosensors and metabolic pathways. Methodologies such as rational design, site-directed mutagenesis, and directed evolution are instrumental in achieving these modifications. nih.govnobelprize.orgrsc.org
Rational design involves using the known three-dimensional structure of the DctB sensor domain to predict which amino acid residues are crucial for ligand binding. nih.gov By altering these specific residues, the binding pocket can be reshaped to accommodate new ligands or to change its affinity for existing ones. For example, studies on the related C4-dicarboxylate sensor DcuS in Escherichia coli have successfully altered its specificity. Through site-directed mutagenesis, researchers converted DcuS into a sensor that is specific for either C4-dicarboxylates or for citrate (B86180) by mutating key residues in its binding sites. asm.org
A compelling example with a direct DctB homolog is the characterization of the MifS sensor histidine kinase in Pseudomonas aeruginosa. While MifS is homologous to DctB, it specifically responds to the C5-dicarboxylate α-ketoglutarate (α-KG) rather than C4-dicarboxylates. researchgate.net Through homology modeling and mutational analysis, researchers identified specific amino acid residues that determine this substrate specificity. This research provides a clear roadmap for how DctB could be similarly engineered to recognize dicarboxylates of different chain lengths or with different functional groups. researchgate.net
Directed evolution offers a complementary approach where random mutations are introduced into the dctB gene, and high-throughput screening or selection methods are used to identify variants with the desired properties. nih.govnobelprize.orgbiorxiv.orgnih.gov This technique does not require prior knowledge of the protein's structure and can explore a vast sequence space to find optimal solutions for novel ligand binding or altered sensitivity.
| Original Protein (Organism) | Engineering Strategy | Key Mutations | Resulting Specificity | Reference |
|---|---|---|---|---|
| DcuS (E. coli) | Site-Directed Mutagenesis | F141S | C4-dicarboxylate-specific (lost citrate sensitivity) | asm.org |
| DcuS (E. coli) | Site-Directed Mutagenesis | T101G, F120M, I125S | Citrate-specific (lost C4-dicarboxylate sensitivity) | asm.org |
| MifS (P. aeruginosa) | Mutational Analysis | Multiple residues identified | Determined specificity for C5-dicarboxylate (α-KG) over C4-dicarboxylates | researchgate.net |
Engineering Novel Two-Component Systems Based on the DctB Framework
Two-component systems (TCSs) are widespread signaling pathways in bacteria and are fundamentally modular, typically consisting of a sensor histidine kinase (HK) and a response regulator (RR). nih.govnih.govnih.gov This modularity allows for the creation of novel, synthetic signaling pathways by swapping domains between different TCSs. rice.edupitt.edu The DctB framework, specifically its periplasmic sensor domain, is an excellent candidate for such engineering endeavors.
The sensor domain of DctB, which recognizes C4-dicarboxylates, can be fused to the catalytic (histidine kinase) domain of a different HK. pitt.eduresearchgate.net This creates a chimeric sensor that perceives succinate (B1194679), malate (B86768), or fumarate (B1241708) via the DctB domain but transmits the signal through a different, non-native phosphorylation cascade. For instance, fusing the DctB sensor domain to the well-characterized EnvZ kinase domain from E. coli would allow a C4-dicarboxylate input to control the phosphorylation of the OmpR response regulator, thereby activating expression from the ompC promoter. researchgate.net This strategy effectively rewires the C4-dicarboxylate signal to a new, user-defined genetic output.
Such synthetic TCSs have numerous applications:
Biosensors: Engineered cells containing a chimeric DctB-based system could be used to detect and quantify C4-dicarboxylates in environmental, industrial, or clinical samples. nih.gov The output could be linked to a reporter gene, such as one encoding a fluorescent protein, for easy measurement. researchgate.net
Metabolic Engineering: These systems can be used to create dynamic regulatory circuits that control metabolic pathways. mit.edu For example, the presence of an external C4-dicarboxylate could trigger a DctB-based chimeric system to activate the expression of enzymes needed for its metabolism, or conversely, to shut down a competing pathway to optimize the production of a desired bioproduct.
Programmable Cellular Behavior: By linking the DctB sensor to different output domains, one could control various cellular processes, such as motility, biofilm formation, or virulence, in response to C4-dicarboxylates.
The construction of these novel systems relies on established techniques for creating chimeric proteins and the principle of modular domain swapping, which has been successfully demonstrated for numerous TCSs. rice.edupitt.edu
Broader Implications for Microbial Physiology and Ecology
The this compound and its associated transport system are not merely metabolic components; they are deeply integrated into the lifestyle and survival strategies of many bacteria. Understanding the function and regulation of DctB provides significant insights into how microbes adapt to their surroundings and interact with other organisms.
Understanding Bacterial Adaptation to Diverse Niches
C4-dicarboxylates like succinate, fumarate, and malate are central intermediates in the Krebs cycle and are abundant in various environments, including soil, plant rhizospheres, and host tissues. The ability to sense and utilize these compounds is a significant advantage for bacteria, allowing them to thrive in diverse and competitive ecological niches. nih.gov The DctB/DctA system provides a mechanism for bacteria to efficiently scavenge these valuable carbon and energy sources.
The importance of this system in adaptation is highlighted by its role in pathogenicity. In the plant pathogen Acidovorax citrulli, which causes bacterial fruit blotch in cucurbit crops, the dctB gene, along with the transporter gene dctA and the regulator dctD, is crucial for virulence. nih.gov Deletion of dctB significantly limits the bacterium's pathogenicity and its ability to grow and adhere to host seeds. This suggests that sensing and utilizing C4-dicarboxylates from the host environment is a key aspect of its infection strategy. nih.gov
Furthermore, the presence of DctB homologs in a wide range of bacteria colonizing different environments underscores its importance in adaptation. researchgate.netnih.gov By sensing the availability of key metabolites, DctB allows bacteria to fine-tune their metabolism, switching to preferred carbon sources when available. This metabolic flexibility is a hallmark of successful habitat generalists, which can survive in environments with fluctuating nutrient availability. researchgate.netbiorxiv.orgresearchgate.net
Developing Strategies to Modulate Bacterial Metabolism and Interactions
Given its critical role in nutrient acquisition and, in some cases, virulence, the this compound represents a potential target for strategies aimed at controlling bacterial behavior. By modulating the activity of DctB, it may be possible to influence bacterial metabolism and their interactions with hosts or other microbes.
One approach is the development of small molecules that act as antagonists, blocking the DctB binding site and preventing it from sensing C4-dicarboxylates. This would effectively "blind" the bacterium to the presence of these nutrients, potentially slowing its growth or reducing its fitness in a competitive environment. In pathogenic bacteria like A. citrulli, such a strategy could reduce virulence by hindering the pathogen's ability to thrive within the host. nih.gov
Conversely, designing agonists that activate DctB could be used to manipulate bacterial metabolism for biotechnological purposes. Forcing a bacterium to believe it is in a C4-dicarboxylate-rich environment could trigger specific metabolic pathways, potentially enhancing the production of a desired compound.
Interfering with DctB signaling could also be a strategy to control biofilm formation. Bacterial signaling processes, including nutrient sensing via two-component systems, are often intricately linked to the decision to form biofilms. nih.govnih.govfrontiersin.orgresearchgate.net By disrupting the normal function of DctB, it might be possible to interfere with the downstream regulatory networks that control the switch from a planktonic (free-swimming) to a sessile (biofilm) lifestyle. This represents an "anti-virulence" approach, aiming to control a bacterial population without directly killing it, which may reduce the selective pressure for antibiotic resistance. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the expression of DctB protein in heterologous systems like E. coli for functional studies?
- Methodological Answer : Clone the dctB gene into an expression vector (e.g., pET system) under an inducible promoter (e.g., T7). Use E. coli BL21(DE3) for its robust expression machinery. Induce with 0.1–1.0 mM IPTG and monitor expression kinetics; optimal yields are typically achieved after 8 hours of induction at 25–37°C . Validate via SDS-PAGE and Western blotting.
Q. What experimental assays are used to confirm DctB’s role in C4-dicarboxylate sensing and downstream transcriptional activation?
- Methodological Answer :
- Ligand binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity between DctB and C4-dicarboxylates (e.g., succinate, fumarate).
- Phosphorylation assays : Employ in vitro kinase assays with radiolabeled ATP to confirm DctB autophosphorylation and subsequent DctD activation .
- Transcriptional reporters : Fuse the promoter of target genes (e.g., dctA) to a reporter gene (e.g., lacZ) in dctB knockout strains to measure activation under varying ligand conditions.
Q. How can structural homology modeling aid in predicting DctB’s functional domains?
- Methodological Answer : Use tools like SWISS-MODEL or AlphaFold to generate 3D models based on homologous proteins (e.g., TRAP transporter family periplasmic binding proteins). Validate predicted ligand-binding pockets (e.g., residues in PAS domains) via site-directed mutagenesis and functional assays .
Advanced Research Questions
Q. What bioinformatics strategies resolve discrepancies in DctB’s role between ligand sensing and transport mechanisms across bacterial species?
- Methodological Answer :
- Comparative genomics : Use BLAST or CLANS clustering to identify orthologs of DctB in species like Bacillus subtilis (where DctB lacks transport function) versus Pseudomonas stutzeri (linked to bio-nitrogen fixation). Focus on conserved residues in transmembrane helices vs. periplasmic domains .
- Phylogenetic profiling : Correlate DctB sequence variations with functional annotations (e.g., KEGG pathways) to identify lineage-specific adaptations.
Q. How can researchers validate the interaction between DctB and sensor kinase DctS in two-component regulatory systems?
- Methodological Answer :
- Co-immunoprecipitation (Co-IP) : Co-express DctB and DctS with affinity tags (e.g., His-tag/FLAG-tag) in a heterologous host. Pull down complexes using Ni-NTA or anti-FLAG resins and confirm via SDS-PAGE/MS analysis.
- Bacterial two-hybrid assays : Use split-adenylate cyclase systems (e.g., BACTH) to detect protein-protein interactions in vivo .
Q. What computational tools are recommended for analyzing DctB’s spectroscopic and structural data?
- Methodological Answer :
- Circular dichroism (CD) : Use the Protein Circular Dichroism Data Bank (PCDDB) to compare experimental CD spectra with reference datasets. Tools like DichroWeb or 2Struc enable secondary structure quantification .
- Molecular dynamics (MD) simulations : Leverage GROMACS or AMBER to model DctB’s conformational changes upon ligand binding. Validate using hydrogen-deuterium exchange mass spectrometry (HDX-MS) data.
Q. How do researchers address conflicting data on DctB’s ligand specificity across experimental systems?
- Methodological Answer :
- Systematic ligand screens : Test a panel of C4-dicarboxylates and analogs in dctB knockout/complementation strains using growth assays or transcriptional reporters.
- Structural overlays : Align DctB crystal structures (or homology models) with ligand-bound conformers of homologous proteins (e.g., DctP) to identify steric or electrostatic constraints .
Data Curation and Reproducibility
Q. Which databases provide reliable structural and functional annotations for DctB?
- Methodological Answer :
- RCSB PDB : Search using UniProt ID or keywords (e.g., “DctB periplasmic domain”) to access experimental structures or computational models. Filter by global quality scores (e.g., pLDDT > 70 for AlphaFold models) .
- ccPDB : Compile custom datasets for machine learning by selecting DctB-related entries and filtering by chain length, resolution, or ligand presence .
Q. How can researchers ensure reproducibility in DctB-related phosphorylation assays?
- Methodological Answer :
- Standardized buffers : Use kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂) with protease/phosphatase inhibitors.
- Positive controls : Include known autophosphorylating kinases (e.g., EnvZ) in parallel experiments. Quantify band intensities via densitometry and normalize to total protein load .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
